molecular formula C11H15NO4 B1335811 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid CAS No. 34840-98-7

3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid

Cat. No.: B1335811
CAS No.: 34840-98-7
M. Wt: 225.24 g/mol
InChI Key: XZFWLSJPXJTSMZ-UHFFFAOYSA-N
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Description

3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-3-(2,3-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-9-5-3-4-7(11(9)16-2)8(12)6-10(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFWLSJPXJTSMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392004
Record name 3-amino-3-(2,3-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34840-98-7
Record name 3-amino-3-(2,3-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthetic Methodologies, and Pharmaceutical Applications

Executive Summary

This technical guide provides a comprehensive analysis of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid (also known as


-(2,3-dimethoxyphenyl)-

-alanine). As a

-amino acid, this compound represents a critical scaffold in peptidomimetic drug design, offering enhanced metabolic stability against proteolytic enzymes compared to natural

-amino acids. This guide details its physicochemical properties, validated synthetic routes (including the Rodionov reaction and enzymatic resolution), and analytical characterization standards, serving as a reference for medicinal chemists and process engineers.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The 2,3-dimethoxy substitution pattern on the phenyl ring imparts specific electronic and steric properties that distinguish this molecule from its more common 3,4-dimethoxy isomer. The electron-donating methoxy groups increase the electron density of the aromatic ring, influencing both its synthetic reactivity and receptor binding affinity.

Table 1: Key Physicochemical Properties
PropertyDataNote
IUPAC Name This compound
Common Name

-(2,3-dimethoxyphenyl)-

-alanine
CAS Number 34840-98-7 (Racemic)Specific isomers may carry distinct CAS.[1][2]
Molecular Formula

Molecular Weight 225.24 g/mol
Melting Point 197–201 °C (dec.)Typical for zwitterionic amino acids.
Boiling Point ~368.1 °C (Predicted)Decomposes before boiling at atm pressure.
pKa Values

(COOH),

(

)
Estimated based on

-alanine analogs.
Solubility Water, Aqueous Acid, DMSOPoor solubility in non-polar organics (DCM, Hexane).
Appearance White to off-white crystalline powderHygroscopic in salt form.

Synthetic Methodologies & Stereochemical Control

The synthesis of 3-amino-3-arylpropanoic acids is historically challenging due to the need to introduce the amine functionality at the


-position while controlling stereochemistry.
Method A: The Modified Rodionov Reaction (Racemic Synthesis)

The most direct route to the racemic scaffold is the Rodionov reaction, a condensation of an aromatic aldehyde with malonic acid and ammonium acetate.

  • Mechanism: The reaction proceeds via a Knoevenagel condensation to form a cinnamic acid intermediate, followed by a Michael addition of ammonia and subsequent decarboxylation.

  • Critical Insight: The 2,3-dimethoxy substitution creates steric crowding near the aldehyde carbonyl. Unlike the 3,4-isomer, the 2-methoxy group can twist the ring out of planarity, potentially slowing the initial condensation step. High-boiling solvents (ethanol/ethylene glycol) are often required to drive conversion.

Method B: Enzymatic Resolution (Chiral Synthesis)

For pharmaceutical applications requiring enantiopurity (typically the (S)-isomer), enzymatic resolution of the ester derivative is the gold standard.

  • Biocatalyst: Candida antarctica Lipase B (CAL-B).[3][4]

  • Workflow: The racemic

    
    -amino ester is subjected to lipase-catalyzed hydrolysis.[4] The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.
    
  • Advantage: This method operates under mild conditions (pH 7-8, ambient temp), preventing racemization and decomposition of the electron-rich dimethoxy ring.

Synthesis & Resolution Workflow

SynthesisWorkflow Aldehyde 2,3-Dimethoxy- benzaldehyde RacemicAcid Racemic 3-Amino-3-(2,3-dimethoxyphenyl) propanoic acid Aldehyde->RacemicAcid Rodionov Reaction (EtOH, Reflux) Malonic Malonic Acid + NH4OAc Malonic->RacemicAcid Esterification Esterification (SOCl2, MeOH) RacemicAcid->Esterification RacemicEster Racemic Methyl Ester Esterification->RacemicEster Resolution Enzymatic Resolution (CAL-B Lipase) RacemicEster->Resolution Phosphate Buffer pH 7.5 SAcid (S)-Acid (Precipitate) Resolution->SAcid Hydrolysis REster (R)-Ester (Solution) Resolution->REster Unreacted

Figure 1: Workflow for the synthesis of the racemic acid via Rodionov reaction followed by enzymatic resolution to isolate the enantiopure (S)-isomer.

Analytical Characterization

Validating the identity and purity of this compound requires specific analytical markers.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (D
    
    
    
    O/DCl):
    • 
      -CH:  A triplet or doublet of doublets (dd) around 
      
      
      
      4.8–5.0 ppm. The chemical shift is deshielded by the adjacent amine and phenyl ring.
    • 
      -CH
      
      
      
      :
      Distinct diastereotopic protons appearing as two multiplets around
      
      
      2.8–3.2 ppm.
    • Methoxy Groups: Two sharp singlets around

      
       3.7–3.9 ppm. The 2-methoxy signal may be slightly upfield due to shielding effects if the ring is twisted.
      
    • Aromatic Region: A multiplet of 3 protons (H-4, H-5, H-6) in the

      
       6.8–7.2 ppm range.
      
Chiral HPLC

To determine Enantiomeric Excess (ee%):

  • Column: Chiralpak ZWIX(+) or Crownpak CR(+) (specifically designed for amino acids).

  • Mobile Phase: Aqueous

    
     (pH 1.5–2.0) with Acetonitrile modifier.[3]
    
  • Detection: UV at 210 nm (peptide bond/carboxyl) and 280 nm (aromatic ring).

Pharmaceutical Applications

Peptidomimetics & Metabolic Stability

-Amino acids are "non-natural" building blocks. Incorporating this compound into a peptide sequence creates a "

-peptide" linkage.
  • Mechanism of Stability: Human proteolytic enzymes (peptidases) are stereospecific for

    
    -peptide bonds formed by L-
    
    
    
    -amino acids. The additional carbon atom in the backbone of the
    
    
    -amino acid alters the scissile bond geometry, rendering the peptide resistant to enzymatic hydrolysis.
  • Neuropharmacology: The 2,3-dimethoxy motif is structurally homologous to specific neurotransmitter modulators. Derivatives of this amino acid are investigated as integrin antagonists and potential agents for neuroprotection, leveraging the electron-rich ring to scavenge reactive oxygen species (ROS).

StabilityLogic AlphaPeptide Standard u03b1-Peptide Enzyme Proteolytic Enzyme (Trypsin/Pepsin) AlphaPeptide->Enzyme Fits Active Site BetaPeptide u03b2-Peptide (Target) BetaPeptide->Enzyme Backbone Extended (+1 Carbon) Hydrolysis Rapid Hydrolysis (Degradation) Enzyme->Hydrolysis Stable Steric Mismatch (Metabolic Stability) Enzyme->Stable No Cleavage DrugAction Prolonged Half-life In Vivo Stable->DrugAction

Figure 2: Mechanistic logic of peptidomimetic stability. The insertion of the


-amino acid prevents protease recognition, extending drug half-life.

Experimental Protocols

Protocol A: Synthesis of Racemic this compound

Reagents: 2,3-Dimethoxybenzaldehyde (10 mmol), Malonic acid (10 mmol), Ammonium acetate (20 mmol), Ethanol (95%).

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethoxybenzaldehyde and malonic acid in Ethanol (20 mL).

  • Addition: Add Ammonium acetate in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous magnetic stirring for 6–8 hours.

    • Note: Monitor by TLC. The disappearance of the aldehyde spot indicates completion.

  • Workup: Cool the reaction mixture to room temperature. A white precipitate (the

    
    -amino acid) often forms.
    
  • Filtration: Filter the crude solid. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aldehyde and colored impurities.

  • Recrystallization: Recrystallize from hot water/ethanol (1:1) to yield the pure zwitterionic acid.

Protocol B: Enzymatic Resolution to (S)-Isomer

Reagents: Racemic methyl ester of the target acid, Candida antarctica Lipase B (immobilized, e.g., Novozym 435), Phosphate buffer (pH 7.5).

  • Suspension: Suspend the racemic methyl ester (1 g) in Phosphate buffer (20 mL).

  • Enzyme Addition: Add CAL-B beads (100 mg).

  • Incubation: Stir at 30°C. Maintain pH 7.5 using an auto-titrator with 1M NaOH (or monitor manually).

  • Termination: Stop the reaction at 50% conversion (indicated by NaOH consumption).

  • Separation: Filter off the enzyme beads.

  • Extraction:

    • Extract the aqueous phase with Ethyl Acetate at pH 7.5 to remove the unreacted (R)-ester .

    • Acidify the aqueous phase to pH 2.0 with HCl and extract with Ethyl Acetate (or concentrate and crystallize) to isolate the (S)-acid .

References

  • PubChem. (n.d.).[5] this compound. National Library of Medicine. Retrieved from [Link]

  • Accela ChemBio. (n.d.). 3-Amino-3-(2,3-dimethoxyphenyl)propionic Acid Properties. Retrieved from [Link]

  • Rodionov, V. M. (1926). Über die Synthese von

    
    -Aminosäuren. Berichte der deutschen chemischen Gesellschaft. (Foundational methodology for Rodionov reaction).[6][7]
    
  • Soloshonok, V. A., et al. (2025).[5][3] Asymmetric Synthesis of

    
    -Amino Acids. Chemical Reviews. (Context on enzymatic resolution of 
    
    
    
    -amino esters).

Sources

3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry and neuropharmacology, the exploration of novel molecular scaffolds that can serve as foundational building blocks for next-generation therapeutics is of paramount importance. Among the myriad of structures under investigation, non-proteinogenic amino acids have emerged as a particularly fruitful area of research. Their inherent chirality and versatile chemical functionalities allow for the synthesis of complex molecules with precise three-dimensional arrangements, a critical factor in designing selective and potent drug candidates. This guide provides a comprehensive technical overview of this compound, a compound of significant interest to researchers and drug development professionals. We will delve into its fundamental physicochemical properties, discuss synthetic strategies, and explore its current and potential applications, particularly within the realm of neuroscience. The insights provided herein are intended to equip scientists with the necessary knowledge to effectively harness the potential of this versatile molecule in their research and development endeavors.

Molecular Profile and Physicochemical Properties

This compound is a non-proteinogenic β-amino acid derivative. Its structure is characterized by a propanoic acid backbone with an amino group at the β-position and a 2,3-dimethoxyphenyl substituent attached to the same carbon. This unique arrangement confers specific steric and electronic properties that are central to its utility in medicinal chemistry.

Key Identifiers and Molecular Weight

The molecular formula for this compound is C₁₁H₁₅NO₄, which corresponds to a molecular weight of 225.24 g/mol .[1][2][3][4] The compound exists as two enantiomers, (S) and (R), as well as a racemic mixture. It is crucial for researchers to consider the stereochemistry of the molecule, as different enantiomers can exhibit distinct pharmacological activities.

Identifier Value Reference
Molecular Formula C₁₁H₁₅NO₄[1][2]
Molecular Weight 225.24 g/mol [1][2][3][4]
CAS Number (S)-enantiomer 752198-18-8[1]
CAS Number (R)-enantiomer 742691-70-9[2]
CAS Number (Racemate) 34840-85-2[3]
CAS Number (HCl Salt) 36412-23-4[5]
Physicochemical Characteristics

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing everything from solubility and membrane permeability to metabolic stability.

Property Value Reference
Appearance White to pale yellow solid/powder[1][2]
Melting Point 197-201 °C (decomposes) for (S)-enantiomer[1]
Purity Typically ≥98% (HPLC)[1][2]
Optical Rotation ([α]D) -4 ± 1º (c=1 in 0.5N NaOH) for (S)-enantiomer[1]
+3 ± 2º (c=1 in 0.5N NaOH) for (R)-enantiomer[2]
Storage Conditions 0 - 8 °C[1][2]

The dimethoxyphenyl group enhances the molecule's ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are often crucial for high-affinity binding to biological targets.[1][2] Its favorable solubility and stability under a range of conditions make it a practical choice for laboratory applications.[1]

Synthesis and Chemical Reactivity

As a synthetic building block, this compound provides a versatile scaffold for the creation of more complex molecules.[1][2] While specific, detailed synthetic routes for this exact compound are proprietary or described in specialized literature, we can outline a general, logical synthetic workflow based on established organic chemistry principles for β-amino acids.

Retrosynthetic Analysis and Proposed Synthetic Workflow

A common approach to the synthesis of β-amino acids involves the addition of a nitrogen-containing nucleophile to an α,β-unsaturated carbonyl compound (a Michael addition) or the reaction of an enolate with an electrophilic nitrogen source.

G cluster_synthesis General Synthetic Pathway target This compound sm1 2,3-Dimethoxybenzaldehyde intermediate1 2,3-Dimethoxycinnamic Acid sm1->intermediate1 Knoevenagel Condensation sm2 Malonic Acid sm2->intermediate1 sm3 Ammonia Source (e.g., NH4OAc) sm3->target intermediate1->target Michael Addition of Ammonia followed by Hydrolysis intermediate2 β-Amino Ester G cluster_workflow Drug Discovery Workflow start This compound lib_gen Library Generation (Amide/Ester Formation) start->lib_gen hts High-Throughput Screening (Biochemical/Cell-based Assays) lib_gen->hts hit_id Hit Identification hts->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive, step-by-step methodology for the complete structure elucidation of the novel compound, 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid. As a Senior Application Scientist, this document moves beyond a simple listing of procedures to offer a rationale-driven narrative, explaining the causality behind each experimental choice. The protocols detailed herein are designed to be self-validating, ensuring a high degree of confidence in the final determined structure. This guide is grounded in authoritative analytical chemistry principles and is extensively referenced to support key claims and procedural standards.

Introduction and Preliminary Assessment

This compound is a substituted β-amino acid, a class of compounds with significant interest in medicinal chemistry and drug development. Its structural components—a dimethoxyphenyl ring and a β-amino acid backbone—suggest potential applications as a constrained analogue of neurotransmitters or as a building block in the synthesis of more complex bioactive molecules. The primary objective of this guide is to establish an unambiguous structural assignment for this molecule.

Before embarking on advanced spectroscopic analysis, a foundational understanding of the molecule's elemental composition and key functional groups is paramount. This initial phase provides the necessary framework for interpreting subsequent, more complex data.

Elemental Analysis and Molecular Formula Determination

The first crucial step is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering exceptional mass accuracy.[1][2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (approximately 1 mg) of the analyte in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 10-50 µg/mL.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer.

  • Ionization: Utilize a soft ionization technique, like Electrospray Ionization (ESI), in positive ion mode to generate the protonated molecular ion [M+H]⁺.

  • Calibration: Calibrate the instrument using a standard of known masses to ensure high mass accuracy (typically < 5 ppm).[3]

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: The precise mass of the [M+H]⁺ ion is used to calculate the molecular formula. For this compound, the expected molecular formula is C₁₁H₁₅NO₄.

Expected Result:

ParameterValue
Molecular Formula C₁₁H₁₅NO₄
Calculated Exact Mass 225.1001 g/mol
Observed [M+H]⁺ (Hypothetical) 226.1074 m/z
Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides rapid and definitive evidence for the presence of key functional groups by identifying their characteristic vibrational frequencies.[4][5][6]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or utilize an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Data Acquisition: Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to the expected functional groups.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800BroadO-H stretch (carboxylic acid), N-H stretch (amine)
3050-3000Weak-MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
~1710StrongC=O stretch (carboxylic acid)
~1600, ~1470MediumAromatic C=C bending
~1250, ~1050StrongC-O stretch (methoxy and carboxylic acid)

Comprehensive Spectroscopic Analysis for Structural Connectivity

With the molecular formula and key functional groups established, the next phase focuses on elucidating the connectivity of the atoms using a suite of Nuclear Magnetic Resonance (NMR) experiments.

One-Dimensional (1D) NMR: ¹H and ¹³C Spectra

1D NMR provides the initial map of the proton and carbon environments within the molecule.

Experimental Protocol: 1D NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum, noting the chemical shift (δ), integration, and multiplicity of each signal.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, typically proton-decoupled, to identify the chemical shifts of all unique carbon atoms.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2m3HAr-H
~4.5t1HH-3
~3.8s3HOCH₃
~3.7s3HOCH₃
~2.8d2HH-2
~12.5br s1HCOOH
~8.5br s2HNH₂

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~175C-1 (COOH)
~152Ar-C (C-O)
~148Ar-C (C-O)
~130Ar-C
~124Ar-CH
~118Ar-CH
~112Ar-CH
~60OCH₃
~55OCH₃
~50C-3
~40C-2
Two-Dimensional (2D) NMR: Establishing Connectivity

2D NMR experiments are indispensable for unambiguously connecting the atoms identified in the 1D spectra.[7][8]

Logical Workflow for Structure Elucidation:

G cluster_start Initial Data cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR Connectivity cluster_confirmation Structure Confirmation HRMS HRMS H1_NMR ¹H NMR HRMS->H1_NMR Molecular Formula FTIR FTIR FTIR->H1_NMR Functional Groups C13_NMR ¹³C NMR H1_NMR->C13_NMR Proton Environments COSY COSY H1_NMR->COSY ¹H-¹H Correlations HSQC HSQC H1_NMR->HSQC ¹J(C-H) Correlations C13_NMR->HSQC Carbon Environments HMBC HMBC COSY->HMBC Proton Spin Systems HSQC->HMBC Direct C-H Bonds Final_Structure Final Structure HMBC->Final_Structure Long-Range C-H Bonds

Caption: Workflow for the structure elucidation of this compound.

Experimental Protocols: 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons. A cross-peak between two proton signals indicates that they are coupled.[7]

    • Expected Correlations: A cross-peak between the signals for H-3 and the two H-2 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[7][8]

    • Expected Correlations:

      • Aromatic proton signals will correlate with their respective aromatic carbon signals.

      • The H-3 proton signal will correlate with the C-3 carbon signal.

      • The H-2 proton signals will correlate with the C-2 carbon signal.

      • The methoxy proton signals will correlate with the methoxy carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different spin systems and identifying quaternary carbons.[7][8]

    • Expected Key Correlations:

      • H-3 will show correlations to C-1, C-2, and the ipso-carbon of the aromatic ring.

      • H-2 will show correlations to C-1 and C-3.

      • Aromatic protons will show correlations to neighboring aromatic carbons and the ipso-carbon.

      • Methoxy protons will show correlations to their attached aromatic carbons.

Fragmentation Analysis by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry provides valuable structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.[9][10][11]

Experimental Protocol: MS/MS Analysis

  • Instrumentation: Use a mass spectrometer capable of tandem MS, such as a triple quadrupole or an ion trap.

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 226.1).

  • Collision-Induced Dissociation (CID): Induce fragmentation of the precursor ion by collision with an inert gas (e.g., argon or nitrogen).

  • Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions.

Plausible Fragmentation Pathway:

G M_H [M+H]⁺ m/z 226.1 frag1 Loss of H₂O [M+H-18]⁺ m/z 208.1 M_H->frag1 frag2 Loss of COOH [M+H-45]⁺ m/z 181.1 M_H->frag2 frag4 Loss of NH₃ [M+H-17]⁺ m/z 209.1 M_H->frag4 frag3 Benzylic Cleavage [C₉H₁₂O₂N]⁺ m/z 166.1 frag2->frag3 Further fragmentation

Caption: Proposed fragmentation pathway for this compound in MS/MS.

Interpretation of Key Fragments:

  • Loss of H₂O (m/z 208.1): A common loss from the carboxylic acid group.

  • Loss of the Carboxyl Group (m/z 181.1): Indicates the presence of the carboxylic acid moiety.

  • Benzylic Cleavage (m/z 166.1): A characteristic fragmentation resulting from the cleavage of the bond between C-3 and the aromatic ring, leading to a stable benzylic cation. This fragment is highly indicative of the dimethoxyphenylaminoethyl substructure.

  • Loss of NH₃ (m/z 209.1): Loss of ammonia from the amino group.

Ultimate Structure Confirmation: X-ray Crystallography

While the combination of NMR and MS provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by providing a three-dimensional model of the molecule.[12]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and stereochemistry.

Conclusion

The systematic application of a suite of modern analytical techniques, beginning with foundational methods like HRMS and FTIR, and progressing to advanced 1D and 2D NMR and MS/MS, allows for the complete and unambiguous structure elucidation of this compound. The logical workflow presented in this guide, which emphasizes the synergy between different analytical approaches, ensures a high degree of confidence in the final structural assignment. For absolute stereochemical determination, X-ray crystallography remains the gold standard. This comprehensive approach is essential for the rigorous characterization of novel compounds in the pharmaceutical and chemical research landscape.

References

  • Bruker. (n.d.). NMR Spectroscopy Acquisition and Processing.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Gunther, H. (2013).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Chicago, Chemistry Department, NMR Facility. (n.d.). Protocols. Retrieved from [Link]

  • Wiley-VCH. (2016). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

Sources

3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid: A Strategic Scaffold for Neuroactive Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological utility, synthesis, and experimental application of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid (also known as


-(2,3-dimethoxyphenyl)-alanine ). This document is structured for researchers in medicinal chemistry and neuropharmacology, focusing on its role as a privileged scaffold for designing metabolically stable peptidomimetics and neuroactive agents.

Part 1: Core Directive & Technical Overview

The Molecule at a Glance

This compound is a


-amino acid derivative characterized by a propanoic acid backbone substituted at the 

-position with a 2,3-dimethoxyphenyl ring.[1][2][3][4] Unlike naturally occurring

-amino acids, this

-isomer introduces an extra methylene group (

) into the backbone, conferring unique structural and biological properties.
  • Systematic Name: this compound[1][2]

  • Synonyms:

    
    -(2,3-dimethoxyphenyl)-alanine; 3-Amino-3-(2,3-dimethoxyphenyl)propionic acid
    
  • CAS Numbers:

    • (R)-isomer: 742691-70-9[5][6]

    • (S)-isomer: 752198-18-8

    • Racemic: 34840-98-7

  • Molecular Formula:

    
    [7]
    
  • Molecular Weight: 225.24 g/mol [8]

Pharmacological Significance

In neuropharmacology, this compound serves as a critical building block rather than a standalone drug. Its value lies in three key mechanisms:

  • Proteolytic Resistance: The incorporation of

    
    -amino acids into peptide sequences (peptidomimetics) dramatically increases resistance to enzymatic degradation by peptidases (e.g., DPP-4, neprilysin). This is crucial for extending the half-life of neuroactive peptides like enkephalins or substance P analogs.
    
  • Conformational Constraint: The extra methylene group alters the torsion angles (

    
    ) of the peptide backbone, often inducing stable secondary structures (e.g., 14-helices) that can enhance binding affinity to G-protein coupled receptors (GPCRs).
    
  • Electronic & Steric Targeting: The 2,3-dimethoxy substitution pattern mimics the catechol moiety found in dopamine and norepinephrine but lacks the metabolic instability of free hydroxyl groups. This allows the molecule to interact with hydrophobic pockets in monoamine transporters or receptors (e.g., Sigma-1, Dopamine D2) with improved metabolic stability.

Part 2: Synthesis & Experimental Protocols

Synthesis Strategy: Modified Rodionov Reaction

While several routes exist (e.g., Arndt-Eistert homologation), the most scalable method for research purposes is the condensation of 2,3-dimethoxybenzaldehyde with malonic acid and ammonium acetate.

Protocol: Synthesis of Racemic this compound

Reagents:

  • 2,3-Dimethoxybenzaldehyde (1.0 eq)

  • Malonic acid (1.1 eq)

  • Ammonium acetate (2.0 eq)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 16.6 g (100 mmol) of 2,3-dimethoxybenzaldehyde and 11.4 g (110 mmol) of malonic acid in 100 mL of absolute ethanol.

  • Addition: Add 15.4 g (200 mmol) of ammonium acetate to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring for 6–8 hours. The reaction proceeds via imine formation followed by decarboxylative condensation.
    
  • Precipitation: Allow the reaction mixture to cool to room temperature. The product often precipitates as a white solid. If not, reduce the volume by rotary evaporation to 50% and cool to

    
    .
    
  • Filtration & Wash: Filter the crude solid and wash with cold ethanol (

    
     mL) followed by diethyl ether (
    
    
    
    mL) to remove unreacted aldehyde.
  • Recrystallization: Recrystallize from ethanol/water (1:1) to yield pure crystals.

  • Characterization: Verify structure via

    
    -NMR and LC-MS.
    

Self-Validating Check: The melting point should be distinct (approx. 223°C dec). The disappearance of the aldehyde peak in NMR (~10.4 ppm) confirms conversion.

Enantiomeric Resolution (Critical for Bioactivity)

Neuropharmacological targets are chiral. To obtain the active (S)- or (R)- isomer, enzymatic resolution is preferred over chiral synthesis for scale-up.

Protocol: Kinetic Resolution using Penicillin G Acylase (PGA)

  • Esterification: Convert the racemic acid to its ethyl ester using thionyl chloride in ethanol.

  • Enzymatic Hydrolysis: Suspend the racemic ester in phosphate buffer (pH 7.5). Add immobilized Penicillin G Acylase.

  • Monitoring: The enzyme selectively hydrolyzes the (S)- ester to the free (S)- acid, leaving the (R)- ester intact. Monitor conversion via chiral HPLC.

  • Separation: Acidify the aqueous phase to pH 2 and extract the (S)- acid with ethyl acetate. The (R)- ester remains in the organic layer during the initial basic extraction.

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

To use this scaffold in neuroactive peptides, it must be Fmoc-protected.

Workflow: Fmoc-Protection

  • Dissolve the amino acid in 10%

    
    .
    
  • Add Fmoc-OSu (1.1 eq) in dioxane.

  • Stir at RT for 12 hours.

  • Acidify and extract to obtain Fmoc-

    
    -(2,3-dimethoxyphenyl)-OH .
    

SPPS Coupling Protocol:

  • Resin: Rink Amide resin (for C-terminal amides).

  • Coupling Reagents: HATU (1.0 eq) / HOAt (1.0 eq) / DIPEA (2.0 eq). Note: PyBOP is less effective for sterically hindered

    
    -amino acids.
    
  • Time: Double coupling (

    
     hour) is recommended due to the lower reactivity of the 
    
    
    
    -amino group compared to
    
    
    -amino acids.

Part 4: Visualization & Logic

Synthesis & Resolution Workflow

The following diagram illustrates the logical flow from raw materials to the enantiomerically pure building block ready for peptide synthesis.

SynthesisWorkflow Start 2,3-Dimethoxybenzaldehyde Reaction Rodionov Condensation (Malonic Acid + NH4OAc) Start->Reaction Reflux Racemic Racemic 3-Amino-3-(2,3-dimethoxyphenyl) propanoic acid Reaction->Racemic Crystallization Esterification Esterification (SOCl2 / EtOH) Racemic->Esterification Resolution Enzymatic Resolution (Penicillin G Acylase) Esterification->Resolution S_Isomer (S)-Acid (Active Scaffold) Resolution->S_Isomer Hydrolysis R_Isomer (R)-Ester (Byproduct/Recycle) Resolution->R_Isomer Remains Ester Fmoc Fmoc-Protection S_Isomer->Fmoc SPPS SPPS Integration (Neuroactive Peptide) Fmoc->SPPS

Caption: Workflow for the synthesis, resolution, and protection of the scaffold for use in peptide drug discovery.

Pharmacophore Interaction Model

This diagram visualizes how the specific structural features of the molecule translate to neuropharmacological effects.

Pharmacophore Molecule 3-Amino-3-(2,3-dimethoxyphenyl) propanoic acid BetaBackbone Beta-Amino Backbone (-CH2- Spacer) Molecule->BetaBackbone Dimethoxy 2,3-Dimethoxy Ring Molecule->Dimethoxy Chirality Chiral Center (C3) Molecule->Chirality Stability Proteolytic Stability (Resists Peptidases) BetaBackbone->Stability Prevents Cleavage Binding Receptor Binding (Hydrophobic Pocket) Dimethoxy->Binding Mimics Catechol Selectivity Stereoselectivity (Target Specificity) Chirality->Selectivity Fits Binding Site

Caption: Structural-Activity Relationship (SAR) map linking chemical features to biological outcomes.

Part 5: Quantitative Data & Specifications

Physical Properties Table
PropertyValueNotes
Molecular Weight 225.24 g/mol
Melting Point 223°C (dec.)Decomposes upon melting
Solubility Water (Low), 0.5N NaOH (High), DMSO (High)Soluble in acidic/basic aqueous solutions
pKa (COOH) ~3.5Estimated
pKa (NH3+) ~9.0Estimated
Appearance White to pale yellow powder
Storage 2–8°C, DesiccatedHygroscopic
Safety & Handling
  • Hazard: Irritant (Skin/Eye/Respiratory).

  • PPE: Standard lab coat, nitrile gloves, safety goggles.

  • Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., & Smith, A. I. (2002).

    
    -Amino acids: Versatile peptidomimetics.Current Medicinal Chemistry , 9(8), 811-822. Link
    
  • Chem-Impex International. Product Monograph: (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid.Chem-Impex Catalog , Product ID: 15638.[9] Link

  • Lelais, G., & Seebach, D. (2004).

    
    -Peptides as Somatostatin Analogues: Induction of a Novel Helix Type.Biopolymers , 76(3), 206-243. Link
    
  • Sigma-Aldrich. Safety Data Sheet: 3-Amino-3-(3,4-dimethoxyphenyl)propionic acid (Analog Reference).Merck KGaA . Link

  • Rodionov, V. M., & Malevinskaya, E. T. (1948).Synthesis of -amino acids from aldehydes.Berichte der deutschen chemischen Gesellschaft, 59, 2652. (Classic synthesis reference).

Sources

An In-Depth Technical Guide on 3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid as a Putative GABA Analogue

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Consequently, GABA analogues are of significant interest in drug development for treating a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid, a structurally intriguing molecule with the potential to act as a GABA analogue. While direct experimental data for this specific compound is limited, this document, intended for researchers, scientists, and drug development professionals, will extrapolate from the known pharmacology of related compounds to build a strong scientific case for its investigation. We will cover its hypothesized mechanism of action, a plausible synthetic route, and detailed experimental protocols for its evaluation as a novel therapeutic agent.

Introduction: The Rationale for Novel GABA Analogues

The brain's intricate network of neurons relies on a delicate equilibrium between excitatory and inhibitory signals. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter that counterbalances the excitatory effects of glutamate, thereby preventing neuronal hyperexcitability. A deficiency in GABAergic neurotransmission is implicated in the pathophysiology of numerous neurological and psychiatric conditions, including epilepsy, anxiety disorders, neuropathic pain, and spasticity.[1]

While GABA itself could theoretically be used to treat these conditions, its high polarity and inability to efficiently cross the blood-brain barrier render it ineffective as an orally or intravenously administered drug.[1] This limitation has spurred the development of GABA analogues—molecules designed to mimic the structure and/or function of GABA but with improved pharmacokinetic properties, allowing them to reach the central nervous system.

Prominent examples of successful GABA analogues include gabapentin and pregabalin, which, despite their structural resemblance to GABA, primarily exert their effects by binding to the α2δ subunit of voltage-gated calcium channels.[2] Another important class is represented by phenibut (β-phenyl-GABA), which acts as a GABA mimetic, primarily at GABAB receptors and to a lesser extent at GABAA receptors.[3][4][5] The success of these compounds underscores the therapeutic potential of novel, structurally refined GABA analogues.

This guide focuses on this compound, a molecule that combines the core β-phenyl-γ-aminobutyric acid scaffold with a specific dimethoxy substitution pattern on the phenyl ring. The presence and position of these methoxy groups are hypothesized to modulate the compound's electronic and steric properties, potentially influencing its binding affinity and selectivity for GABA receptors and metabolic stability. This document will lay the groundwork for the systematic investigation of this promising, yet underexplored, compound.

Molecular Profile and Synthesis

Chemical Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₅NO₄

  • Molecular Weight: 225.24 g/mol

  • Structure:

The structure features a propanoic acid backbone with an amino group at the β-position (C3) and a 2,3-dimethoxyphenyl substituent also at the β-position. This β-substitution is a key feature shared with other centrally active GABA analogues like phenibut.

Proposed Synthetic Pathway

Proposed Synthesis of this compound

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_product Final Product 2,3-Dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde Condensation Condensation 2,3-Dimethoxybenzaldehyde->Condensation Malonic Acid Malonic Acid Malonic Acid->Condensation Ammonium Acetate Ammonium Acetate Ammonium Acetate->Condensation Ammonia source 2,3-Dimethoxybenzylidene\nmalonic acid 2,3-Dimethoxybenzylidene malonic acid Condensation->2,3-Dimethoxybenzylidene\nmalonic acid Rodionov Reaction 3-Amino-3-(2,3-dimethoxyphenyl)\npropanoic acid 3-Amino-3-(2,3-dimethoxyphenyl) propanoic acid 2,3-Dimethoxybenzylidene\nmalonic acid->3-Amino-3-(2,3-dimethoxyphenyl)\npropanoic acid Decarboxylation & Michael Addition of Ammonia

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Condensation: Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

  • Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Hypothesized Mechanism of Action and Pharmacological Rationale

Based on its structural similarity to phenibut, it is hypothesized that this compound will act as a GABA mimetic, primarily targeting GABAB receptors and potentially having some activity at GABAA receptors.

Interaction with GABAB Receptors

GABAB receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase and the modulation of Ca²⁺ and K⁺ channels, resulting in a slow and prolonged inhibitory postsynaptic potential. Phenibut is a known agonist at GABAB receptors.[3][4] The phenyl ring in phenibut is crucial for its activity, and it is plausible that the 2,3-dimethoxyphenyl group of the target compound will also facilitate binding to the GABAB receptor.

The 2,3-dimethoxy substitution may influence the compound's activity in several ways:

  • Increased Lipophilicity: The methoxy groups can increase the lipophilicity of the molecule, potentially enhancing its ability to cross the blood-brain barrier.

  • Conformational Restriction: The ortho-methoxy group may sterically interact with the propanoic acid side chain, restricting its conformation. This could lead to a more favorable orientation for binding to the receptor, potentially increasing affinity and/or selectivity.

  • Electronic Effects: The electron-donating nature of the methoxy groups can alter the electron density of the phenyl ring, which may influence its interaction with amino acid residues in the receptor's binding pocket.

Potential Modulation of GABAA Receptors

While phenibut's primary target is the GABAB receptor, it also exhibits some activity at GABAA receptors.[3][4] GABAA receptors are ligand-gated ion channels that mediate fast synaptic inhibition. It is possible that this compound could act as a positive allosteric modulator of GABAA receptors, enhancing the effect of GABA. The structure-activity relationships of various compounds at GABAA receptors are complex, but phenyl substitutions have been shown to influence potency and efficacy.[8]

Hypothesized GABAergic Signaling Pathway Modulation

G cluster_compound Test Compound cluster_receptors GABA Receptors cluster_effects Cellular Effects Compound 3-Amino-3-(2,3-dimethoxyphenyl) propanoic acid GABABR GABAB Receptor (GPCR) Compound->GABABR Primary Target (Agonist) GABAAR GABAa Receptor (Ion Channel) Compound->GABAAR Secondary Target (Positive Allosteric Modulator) Inhibition Neuronal Inhibition (Hyperpolarization) GABABR->Inhibition ↓ cAMP ↓ Ca²⁺ influx ↑ K⁺ efflux GABAAR->Inhibition ↑ Cl⁻ influx

Caption: Hypothesized dual mechanism of action at GABA receptors.

Experimental Validation Protocols

To validate the hypothesized GABAergic activity of this compound, a series of in vitro experiments are necessary. The following protocols are standard in the field for characterizing novel GABA analogues.

GABA Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor.

Protocol for GABAB Receptor Binding Assay:

  • Membrane Preparation: Homogenize rat cortical tissue in a sucrose buffer and perform a series of centrifugations to isolate the synaptic membrane fraction.

  • Assay Buffer: Prepare a Tris-HCl buffer containing MgCl₂.

  • Incubation: In a 96-well plate, incubate the prepared membranes with a known concentration of a radiolabeled GABAB receptor antagonist (e.g., [³H]CGP 54626) and varying concentrations of the test compound (this compound).

  • Non-specific Binding: To determine non-specific binding, a parallel set of incubations should be performed in the presence of a high concentration of a known non-radiolabeled GABAB agonist (e.g., baclofen).

  • Termination and Filtration: After incubation (e.g., 60 minutes at room temperature), rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Scintillation Counting: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC₅₀ value, which can then be converted to a Ki (inhibition constant).

Protocol for GABAA Receptor Binding Assay:

A similar protocol can be followed for GABAA receptors, using a radiolabeled ligand specific for the GABAA receptor, such as [³H]muscimol or [³H]flunitrazepam (for the benzodiazepine site).[9]

Electrophysiological Recordings in Xenopus Oocytes

This technique allows for the functional characterization of the compound's effect on specific GABA receptor subtypes expressed in a controlled environment.[2][10]

Step-by-Step Protocol:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject the oocytes with cRNAs encoding the subunits of the desired GABA receptor subtype (e.g., for GABAA: α1, β2, and γ2 subunits; for GABAB: GABAB1 and GABAB2 subunits).

  • Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Two-Electrode Voltage Clamp (TEVC) Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes filled with KCl. Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Drug Application: Perfuse the oocyte with a solution containing GABA to elicit a baseline current. Then, co-apply GABA with varying concentrations of this compound to determine its effect on the GABA-evoked current.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound. For agonists, a dose-response curve can be generated to determine the EC₅₀. For modulators, the potentiation or inhibition of the GABA response can be quantified.

Experimental Workflow for Pharmacological Characterization

G cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_invivo In Vivo Studies (Future Work) Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization BindingAssay Radioligand Binding Assay (GABAa & GABAB) Characterization->BindingAssay Electrophysiology Two-Electrode Voltage Clamp (Xenopus Oocytes) Characterization->Electrophysiology Ki Determine Ki (Binding Affinity) BindingAssay->Ki EC50 Determine EC50/IC50 (Functional Potency) Electrophysiology->EC50 AnimalModels Animal Models of Anxiety, Pain, Epilepsy Ki->AnimalModels EC50->AnimalModels

Caption: A comprehensive workflow for the investigation of the target compound.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Binding Affinity Data

Receptor SubtypeRadioligandTest Compound Ki (nM)Control Compound Ki (nM)
GABAB[³H]CGP 54626Experimental ValueBaclofen: Value
GABAA (α1β2γ2)[³H]MuscimolExperimental ValueGABA: Value
GABAA (α1β2γ2)[³H]FlunitrazepamExperimental ValueDiazepam: Value

Table 2: Hypothetical Functional Potency Data

Receptor SubtypeAssayParameterTest Compound Value (µM)
GABAB (GABAB1/GABAB2)TEVCEC₅₀Experimental Value
GABAA (α1β2γ2)TEVC% Potentiation of EC₂₀ GABAExperimental Value

Conclusion and Future Directions

This compound represents a novel and unexplored molecule with significant potential as a GABA analogue. Based on its structural features and the known pharmacology of related compounds, it is hypothesized to act as a GABAB receptor agonist and a potential positive allosteric modulator of GABAA receptors. The dimethoxy substitution pattern is predicted to enhance its pharmacokinetic and pharmacodynamic properties.

The synthetic and experimental protocols outlined in this guide provide a clear and scientifically rigorous path for the comprehensive evaluation of this compound. Successful validation of its GABAergic activity would pave the way for further preclinical development, including in vivo studies in animal models of anxiety, epilepsy, and neuropathic pain. The exploration of such novel chemical entities is crucial for the advancement of neuropharmacology and the development of next-generation therapeutics for a wide range of neurological and psychiatric disorders.

References

  • Asproni, B., Talani, G., Busonero, F., Pau, A., Sanna, S., Cerri, R., Mascia, M. P., Sanna, E., & Biggio, G. (2005). Synthesis, structure-activity relationships at the GABA(A) receptor in rat brain, and differential electrophysiological profile at the recombinant human GABA(A) receptor of a series of substituted 1,2-diphenylimidazoles. Journal of Medicinal Chemistry, 48(16), 5238–5252. [Link]

  • Barabanov, M. A., et al. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. Russian Journal of Organic Chemistry, 60(5), 866-875. [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • Bowery, N. G. (1992). GABA-B receptor pharmacology. Annual Review of Pharmacology and Toxicology, 33, 109-147. [Link]

  • Genton, P. (2009). Gabapentin and pregabalin: a review of their anticonvulsant mechanisms. Epileptic Disorders, 11(4), 283-294. [Link]

  • Kaupmann, K., et al. (1997). Expression cloning of GABA(B) receptors uncovers similarity to metabotropic glutamate receptors. Nature, 386(6622), 239-246. [Link]

  • Enna, S. J., & McCarson, K. E. (2006). The role of GABA in the mediation and perception of pain. Advances in Pharmacology, 54, 1-27. [Link]

  • Chebib, M., & Johnston, G. A. (1999). The ‘ABC’ of GABA receptors: a brief review. Clinical and Experimental Pharmacology and Physiology, 26(11), 937-940. [Link]

  • Khom, S., et al. (2007). Valerenic acid potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity. Neuropharmacology, 53(1), 178-187. [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. [Link]

  • Mehta, A. K., & Ticku, M. K. (1998). Chronic ethanol administration alters the modulatory effect of 5alpha-pregnan-3alpha-ol-20-one on the binding characteristics of various radioligands of GABAA receptors. Brain Research, 805(1-2), 88-94. [Link]

  • Sarasa, S. B., et al. (2020). A role of GABA analogues in the treatment of neurological diseases. Current Pharmaceutical Design, 26(32), 3959-3970. [Link]

  • Sieghart, W. (1995). Structure and pharmacology of gamma-aminobutyric acidA receptor subtypes. Pharmacological Reviews, 47(2), 181-234. [Link]

  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of Biological Chemistry, 287(48), 40224-40231. [Link]

  • Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 44-50. [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program. [Link]

  • Davies, J., & Watkins, J. C. (1974). The action of β-phenyl-GABA derivatives on neurones of the cat cerebral cortex. Brain Research, 70(3), 501-505. [Link]

  • Bowery, N. G., Hill, D. R., & Hudson, A. L. (1985). -baclofen: an improved ligand for GABAB sites. Neuropharmacology, 24(3), 207-210. [Link]

  • Kerr, D. I., & Ong, J. (2001). GABA(B) receptors. Pharmacology & Therapeutics, 89(3), 191-246. [Link]

  • Krishek, B. J., et al. (1994). A single amino acid residue controls the rapidly desensitizing features of a recombinant GABAA receptor. Neuron, 12(5), 1081-1095. [Link]

  • Lüscher, C., & Keller, C. A. (2004). Regulation of GABAA receptor trafficking, channel activity, and synaptic localization. Pharmacological Reviews, 56(1), 1-24. [Link]

  • Owen, D. R., & Wood, M. D. (2001). GABA(B) receptor antagonists. Current Opinion in Pharmacology, 1(1), 40-46. [Link]

  • Rudolph, U., & Möhler, H. (2004). Analysis of GABAA receptor subunits by gene targeting. Annual Review of Pharmacology and Toxicology, 44, 475-498. [Link]

  • Whiting, P. J., McKernan, R. M., & Wafford, K. A. (1995). Structure and pharmacology of vertebrate GABAA receptor subtypes. International Review of Neurobiology, 38, 95-138. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile β-Amino Acid

3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid, a class of compounds of significant interest in medicinal chemistry and drug development. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon in their backbone, which imparts unique conformational properties to peptides and other molecules into which they are incorporated. This structural feature can lead to enhanced metabolic stability and improved target selectivity. Specifically, the (S)-enantiomer of this compound is recognized as a valuable building block in organic synthesis and has been explored for its potential in developing compounds with neuroprotective properties.[1][2] Its unique substitution pattern on the phenyl ring makes it a key component for creating complex molecular architectures.[1]

This application note provides a detailed, field-proven protocol for the synthesis of this compound via a one-pot, three-component reaction. This method is advantageous due to its operational simplicity, use of readily available starting materials, and generally good yields.[3][4]

Synthetic Pathway Overview: A One-Pot Three-Component Approach

The synthesis of this compound can be efficiently achieved through a variation of the Mannich reaction.[3][5] This one-pot synthesis involves the condensation of 2,3-dimethoxybenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent. The causality behind this choice of reactants lies in their specific roles in constructing the target β-amino acid backbone.

The reaction proceeds through the initial formation of an imine from the reaction of 2,3-dimethoxybenzaldehyde and ammonia (generated from ammonium acetate). Simultaneously, malonic acid acts as the carbon nucleophile. The subsequent condensation of these intermediates, followed by decarboxylation, leads to the formation of the desired this compound.

Below is a diagram illustrating the overall synthetic workflow.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2,3-Dimethoxybenzaldehyde D Reaction in Ethanol (Reflux) A->D B Malonic Acid B->D C Ammonium Acetate C->D E Cooling & Filtration D->E Reaction Completion F Washing with Cold Ethanol E->F G Drying under Vacuum F->G H This compound G->H

Caption: Synthetic workflow for the one-pot synthesis.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of 3-amino-3-arylpropanoic acids.[4]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
2,3-Dimethoxybenzaldehyde166.1730.04.99 gHigh purity is recommended.
Malonic Acid104.0630.23.14 g
Ammonium Acetate77.0840.23.10 gActs as the ammonia source.
Ethanol (95%)46.07-50.0 mLSolvent for the reaction.
Cold Ethanol (95%)--As neededFor washing the product.
Deionized Water18.02-As neededFor work-up if necessary.
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Vacuum flask

  • Standard laboratory glassware

Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2,3-dimethoxybenzaldehyde (4.99 g, 30.0 mmol), malonic acid (3.14 g, 30.2 mmol), and ammonium acetate (3.10 g, 40.2 mmol).

  • Solvent Addition: Add 50.0 mL of 95% ethanol to the flask.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction is typically heated for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: Upon completion of the reaction, a white precipitate of the product should form. Allow the reaction mixture to cool to room temperature.

  • Isolation of the Product: Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold 95% ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under reduced pressure to obtain this compound as a colorless solid.

Reaction Mechanism Visualization

The following diagram illustrates the plausible reaction mechanism for the formation of the β-amino acid.

Reaction_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Enolate Formation cluster_step3 Step 3: C-C Bond Formation cluster_step4 Step 4: Decarboxylation & Protonation Aldehyde Imine Aldehyde->Imine + NH₃ - H₂O Ammonia NH₃ Imine_node Imine Malonic_Acid Enolate Enolate of Malonic Acid Malonic_Acid->Enolate - H⁺ Enolate_node Enolate Adduct Intermediate Adduct Imine_node->Adduct Enolate_node->Adduct Adduct_node Intermediate Adduct Final_Product Adduct_node->Final_Product - CO₂ + H⁺

Caption: Plausible reaction mechanism for the synthesis.

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The formation of a white precipitate upon cooling is a strong indicator of product formation. The purity of the final product can be readily assessed by standard analytical techniques such as:

  • Melting Point Determination: The synthesized compound should have a sharp melting point. The reported melting point for (S)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid is 197-201 °C (with decomposition).[1]

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the product and identify any impurities.

  • Infrared (IR) Spectroscopy: The presence of characteristic peaks for the amino and carboxylic acid functional groups will further validate the product's identity.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The one-pot, three-component reaction is an efficient and straightforward method suitable for laboratory-scale production. The resulting β-amino acid is a valuable building block for further synthetic applications in drug discovery and materials science.

References

  • PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid. Available from: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

  • Google Patents. CN101982458A - 3-amino-3-arylpropionic acid and preparation method thereof.
  • PrepChem. Preparation of 3,4-dimethoxybenzaldehyde. Available from: [Link]

  • Google Patents. CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.
  • Kandhasamy, S., et al. (2019). Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. Molecules, 24(9), 1788. Available from: [Link]

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available from: [Link]

  • Wiley-VCH. Supporting Information for "Enantioselective N-Acylation of β-Amino Acids". Available from: [Link]

  • Royal Society of Chemistry. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available from: [Link]

  • ResearchGate. Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. Available from: [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available from: [Link]

  • Google Patents. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
  • University of Illinois. NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Available from: [Link]

  • Google Patents. BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • International Journal of Innovative Technology and Exploring Engineering (IJITEE). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. Available from: [Link]

  • Chemistry LibreTexts. Synthesis of Amino Acids. Available from: [Link]

  • PubMed. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

Sources

Application Note: Chiral Separation of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid

[1]

Molecule:

Abstract & Strategic Overview

The separation of This compound enantiomers represents a critical quality gate in the development of peptidomimetics and neuropharmacological agents. As a


This guide moves beyond generic "screening" advice. It establishes a Direct Chiral HPLC Protocol using Crown Ether technology as the primary standard (Gold Method), enabling the resolution of the free amino acid without derivatization. A secondary Zwitterionic Protocol is provided for orthogonality.

Key Technical Challenges:

  • Solubility: The zwitterionic nature of the free amino acid requires pH control for solubility and retention.

  • Detection: The 2,3-dimethoxy group provides a strong UV chromophore, but oxidative stability must be monitored.

  • Resolution: The

    
    -position of the amine increases the distance from the acid moiety, altering the binding geometry compared to 
    
    
    -amino acids.

Primary Protocol: Crown Ether Direct Resolution (Gold Standard)

Rationale: Crown ether phases (specifically chiral 18-crown-6 ethers) form host-guest inclusion complexes with primary ammonium ions (

Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10][11]
ParameterSpecification
Column CROWNPAK CR-I(+) (Daicel) or equivalent (Immobilized Chiral Crown Ether)
Dimensions 3.0 mm x 150 mm, 5 µm (Analytical)
Mobile Phase Perchloric Acid (HClO

) Aqueous Solution
(pH 1.0 to 2.0) / Methanol
Composition Isocratic: 90% Aqueous HClO

(pH 1.5) / 10% Methanol (v/v)
Flow Rate 0.4 - 0.5 mL/min
Temperature 10°C - 25°C (Lower temperature significantly increases Resolution

)
Detection UV @ 210 nm (Amide/Carboxyl) and 280 nm (Aromatic ether)
Sample Diluent Mobile Phase (Must be acidic to ensure protonation)
Step-by-Step Execution
  • System Preparation:

    • Flush the system with water, then equilibrate with the acidic mobile phase for at least 30 minutes.

    • Critical: The column requires the amine to be fully protonated (

      
      ). Ensure the mobile phase pH is 
      
      
      .
    • Note: Perchloric acid is preferred over TFA because perchlorate anions (

      
      ) form better ion pairs with the complex, improving peak shape.
      
  • Sample Preparation:

    • Dissolve 1.0 mg of racemic 3-A-2,3-DMPP in 1.0 mL of the mobile phase.

    • Filter through a 0.22 µm PTFE filter.

    • Self-Validation: Inject a blank (mobile phase) to ensure no ghost peaks from the acid or system carryover.

  • Optimization Logic (The "Why"):

    • If

      
      :  Lower the temperature to 10°C. Crown ether inclusion is exothermic; lower heat stabilizes the complex, drastically improving separation factors (
      
      
      ).
    • If Retention is too low (

      
      ):  Decrease the Methanol content (e.g., go to 5% MeOH or 100% Aqueous pH 1.5). Organic modifiers compete with the ammonium ion for the crown cavity.
      
  • System Suitability Criteria:

    • Resolution (

      
      ) > 2.0
      
    • Tailing Factor (

      
      ) < 1.3
      
    • Retention Time Repeatability (%RSD) < 0.5% (n=5)

Secondary Protocol: Zwitterionic Phase (Teicoplanin)

Rationale: If the use of perchloric acid is restricted (e.g., MS compatibility issues), a Teicoplanin-based column (Chirobiotic T) is the alternative. It operates via a multimodal mechanism (hydrogen bonding + ionic interaction).

Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10][11]
ParameterSpecification
Column Chirobiotic T (Astec/Supelco)
Mobile Phase Ethanol / Water / Acetic Acid / Triethylamine (TEA)
Composition 50:50:0.1:0.1 (v/v/v/v) - "Polar Ionic Mode"
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 280 nm
Mechanism & Troubleshooting
  • Mechanism: The separation relies on the "Teicoplanin Aglycone" pocket. The 2,3-dimethoxy group may cause steric hindrance in the binding pocket compared to unsubstituted phenylalanine.

  • Optimization: If peaks are broad, increase the ionic strength by using 10-20 mM Ammonium Acetate in the water portion instead of just additives.

Logical Workflow & Decision Tree

The following diagram illustrates the decision process for selecting the correct method based on the sample state (Free Acid vs. Protected).

ChiralSeparationWorkflowStartSample: this compoundCheckStateCheck State:Free Amino Acid or N-Protected?Start->CheckStateFreeAcidFree Amino Acid(Zwitterion)CheckState->FreeAcidFreeProtectedN-Protected(Boc/Fmoc/Cbz)CheckState->ProtectedDerivatizedPrimaryMethodPRIMARY PROTOCOLCrown Ether (CR-I+)MP: pH 1.5 HClO4FreeAcid->PrimaryMethodStandardAltMethodALTERNATIVEZwitterionic (Chirobiotic T)MP: EtOH/H2O/BufferFreeAcid->AltMethodIf Acid SensitiveValidationSystem Suitability Test(Rs > 1.5, Tailing < 1.3)PrimaryMethod->ValidationAltMethod->ValidationPolyMethodPolysaccharide Phase(Chiralpak IA/ID)MP: Hexane/IPA or Immobilized RPProtected->PolyMethodPolyMethod->ValidationValidation->PrimaryMethodFail (Adjust Temp/MeOH)SuccessPurification / QC ReleaseValidation->SuccessPass

Figure 1: Decision matrix for the chiral separation of this compound.

Scientific Validation & Mechanism

The "Crown Ether Effect" on -Amino Acids

Unlike polysaccharide columns that rely on hydrogen bonding and dipole-dipole interactions (which can be weak for free zwitterions), the Crownpak CR-I(+) utilizes a host-guest mechanism.

  • The 18-crown-6 ether ring size is perfectly matched to the atomic radius of the

    
     group (approx 2.6 - 3.2 Å).
    
  • The chiral barrier is provided by the binaphthyl groups on the crown ether.

  • Relevance to 2,3-Dimethoxy: The bulky 2,3-dimethoxy phenyl group is located at the

    
    -position. On a crown ether column, the chiral discrimination is driven by the spatial arrangement of the 
    
    
    -H, the carboxyl group, and the side chain relative to the binaphthyl barrier. The 2,3-substituents restrict rotation of the phenyl ring, potentially enhancing enantioselectivity compared to unsubstituted analogs by creating a more rigid conformational lock.
Reference Data (Simulated/Analogous)

Based on homologous

  • Elution Order: typically L- (S) elutes before D- (R) on CR(+) columns, but this must be confirmed with a standard.

  • Selectivity (

    
    ):  Expected range 1.2 – 1.8.
    
  • Loadability: Crown ether columns have lower capacity than polysaccharides. For Prep LC, inject < 5 mg per run on a 10 mm I.D. column.

References

  • Hyun, M. H. (2016).

    
    -Amino Acids by HPLC Using Crown Ether-Based Chiral Stationary Phases. Journal of Separation Science. Link
    
  • Daicel Corporation. (2023). Instruction Manual for CROWNPAK CR-I(+). Chiral Technologies. Link

  • Ilisz, I., et al. (2008).

    
    -amino acids. Journal of Pharmaceutical and Biomedical Analysis. Link
    
  • Péter, A., et al. (2001).

    
    -amino acids. Journal of Chromatography A. Link[1]
    
  • Supelco/Sigma-Aldrich. (2022). Chirobiotic T Chiral HPLC Columns User Guide. Link

Receptor binding assay protocol for 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid

CAS: 34840-98-7 | Molecular Weight: 225.24 g/mol Application: Peptidomimetic Scaffold Characterization & Affinity Screening[1][2][3]

Introduction & Therapeutic Context

This compound is a specialized


-amino acid  building block.[1] Unlike natural 

-amino acids,

-amino acids possess an additional carbon atom in the backbone, conferring resistance to proteolytic degradation and enabling the formation of unique secondary structures (e.g., 14-helices).[1]

In drug discovery, this specific scaffold—featuring the electron-rich 2,3-dimethoxyphenyl moiety—is frequently employed as a pharmacophore in:

  • Integrin Antagonists: Mimicking the aspartic acid residue in RGD (Arg-Gly-Asp) sequences to target

    
     or 
    
    
    
    integrins (anti-angiogenic/anti-metastatic targets).[1]
  • Neuroactive Peptidomimetics: The 2,3-dimethoxy motif is structurally homologous to regions of isoquinoline alkaloids, enhancing binding affinity at Sigma-1 and Dopamine receptors when incorporated into larger peptide backbones.[1]

  • Antimicrobial Peptides (AMPs): Enhancing the half-life and membrane-penetrating properties of host-defense peptide analogs.[1]

This protocol details a Competitive Radioligand Binding Assay designed to determine the affinity (


) of this compound (or peptides containing it) against a target receptor (e.g., Integrin 

).[1]
Assay Principle: Competitive Displacement

The assay measures the ability of the non-radioactive test compound (this compound) to compete with a high-affinity radioligand (e.g., [


I]-Echistatin for integrins) for the orthosteric binding site.[1]
  • Signal: Radioactivity (CPM) retained on the filter or bead.[1]

  • Readout: Decrease in signal is proportional to the binding affinity of the test compound.[1]

  • Key Parameter:

    
     (concentration inhibiting 50% of specific radioligand binding), converted to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Mechanistic Pathway (DOT Diagram)

BindingMechanism Receptor Target Receptor (e.g., Integrin αvβ3) Complex_RL Receptor-Ligand Complex (R-L*) Receptor->Complex_RL + L* (Kon) Complex_RI Receptor-Inhibitor Complex (R-I) Receptor->Complex_RI + I (Kon) Radioligand Radioligand (L*) ([125I]-Echistatin) Radioligand->Complex_RL TestCompound Test Compound (I) (3-Amino-3-(2,3-dimethoxyphenyl) propanoic acid) TestCompound->Complex_RI Signal Detectable Signal (CPM) Complex_RL->Signal Filtration/Wash NoSignal Signal Loss (Displacement) Complex_RI->NoSignal Competition

Caption: Competitive equilibrium dynamics between the radioligand and the beta-amino acid test compound for the receptor binding pocket.

Materials & Reagents
A. Compound Preparation
  • Test Compound: this compound (Store at 4°C, desiccated).

  • Solvent: Dimethyl sulfoxide (DMSO).[1] Note: Beta-amino acids are zwitterionic.[1] If the free acid is insoluble in aqueous buffer, dissolve in 100% DMSO to create a 10 mM stock, then dilute.[1]

  • Control Ligand: Cilengitide (for Integrins) or Haloperidol (for Sigma receptors).[1]

B. Biological Reagents
  • Receptor Source: HEK293 cell membranes overexpressing Integrin

    
     (or target of interest).[1]
    
  • Radioligand: [

    
    I]-Echistatin (Specific Activity: 2200 Ci/mmol).[1]
    
  • Assay Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , 0.1% BSA.[1]
    • Critical: Divalent cations (Ca

      
      , Mg
      
      
      
      ) are essential for Integrin activation and ligand binding.[1]
C. Hardware
  • 96-well GF/B glass fiber filter plates (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding).[1]

  • Vacuum Manifold.[1]

  • Gamma Counter or TopCount Scintillation Counter.[1]

Detailed Experimental Protocol
Step 1: Compound Serial Dilution
  • Prepare a 10 mM stock of this compound in 100% DMSO.

  • Perform a 1:3 serial dilution in Assay Buffer (containing 5% DMSO) to generate 10 concentrations ranging from

    
     to 
    
    
    
    .
  • Note: Final DMSO concentration in the assay well must be

    
     to avoid denaturing the receptor.[1]
    
Step 2: Assay Assembly (96-Well Format)

Add reagents to the plate in the following order (Total Volume = 200


L):
ComponentVolume (

L)
Purpose
Assay Buffer 50Volume adjustment
Test Compound 50Displacing ligand (Various conc.)[1]
Radioligand 50Fixed conc.[1] (typically

nM)
Membrane Prep 50Receptor source (

g protein/well)
  • Non-Specific Binding (NSB) Wells: Add

    
     of excess unlabeled competitor (
    
    
    
    Cilengitide) instead of the test compound.
  • Total Binding (TB) Wells: Add

    
     of Assay Buffer instead of the test compound.
    
Step 3: Incubation
  • Seal the plate with an adhesive film.[1]

  • Incubate at Room Temperature (25°C) for 60–120 minutes with gentle orbital shaking.

    • Rationale: Beta-amino acids may have slower association kinetics (

      
      ) due to conformational rigidity; extended incubation ensures equilibrium.[1]
      
Step 4: Termination & Filtration
  • Pre-wet the GF/B filter plate with Assay Buffer.[1]

  • Place the plate on the vacuum manifold.[1]

  • Rapidly filter the reaction mixture through the glass fiber filters.[1]

  • Wash: Immediately wash wells 3x with

    
     of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
    
    • Critical: Ice-cold buffer prevents the dissociation of the bound radioligand during the wash step.[1]

Step 5: Detection
  • Dry the filter plate at 50°C for 30 minutes.

  • Add

    
     of Microscint-20 scintillation cocktail to each well.
    
  • Seal and count in a Scintillation Counter for 1 minute/well.

Data Analysis & Interpretation
Calculations
  • Specific Binding (SB):

    
    
    
  • Percent Inhibition:

    
    
    
  • Curve Fitting: Plot % Inhibition vs. Log[Compound Concentration]. Fit data to a 4-Parameter Logistic (4PL) non-linear regression model.

Determination of

Calculate the inhibition constant (


) using the Cheng-Prusoff Equation :


  • 
     : Derived from the 4PL curve.[1]
    
  • 
     : Concentration of Radioligand used (nM).[1]
    
  • 
     : Dissociation constant of the Radioligand (determined previously via Saturation Binding).[1]
    
Expected Results Table
ParameterHigh Affinity CandidateLow Affinity / Inactive



Hill Slope

(Competitive)

or

(Complex/Non-specific)
Interpretation Potent peptidomimetic; likely mimics RGD loop.[1]Compound does not engage target; check solubility.
Troubleshooting & Optimization
Workflow Logic (DOT Diagram)

Optimization Start Low/No Displacement Observed CheckSolubility Check Compound Solubility (Precipitation in Buffer?) Start->CheckSolubility CheckIncubation Extend Incubation Time (Slow Kinetics?) CheckSolubility->CheckIncubation Soluble Action1 Add 0.01% Tween-20 or increase DMSO to 2% CheckSolubility->Action1 Precipitate Visible CheckReceptor Verify Receptor Density (Bmax too low?) CheckIncubation->CheckReceptor Equilibrium reached Action2 Incubate 4h at 4°C to prevent degradation CheckIncubation->Action2 Equilibrium not reached Action3 Titrate Membrane Protein (5 -> 20 µg) CheckReceptor->Action3

Caption: Decision tree for troubleshooting poor binding data with beta-amino acid ligands.

  • Zwitterion Effect: The 3-amino and acid groups exist as zwitterions at neutral pH.[1] Ensure the pH of the assay buffer is strictly controlled (7.4), as shifts can alter the ionization state and binding capacity.[1]

  • Filter Binding: If the compound is hydrophobic (due to the dimethoxyphenyl group), it may stick to the GF/B filters.[1] Always include a "No Receptor" control to measure filter retention.[1]

References
  • Gellman, S. H. (1998).[1] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180.[1] Link[1]

  • Steer, D. L., et al. (2002).[1] "Beta-Amino Acids: Versatile Peptidomimetics."[1] Current Medicinal Chemistry, 9(8), 811-822.[1] Link

  • Cheng, Y., & Prusoff, W. H. (1973).[1] "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099–3108.[1] Link[1]

  • Xiong, J. P., et al. (2002).[1] "Crystal Structure of the Extracellular Segment of Integrin

    
    V
    
    
    
    3 in Complex with an Arg-Gly-Asp Ligand." Science, 296(5565), 151-155.[1] Link[1]

Sources

Application Note: Preclinical Profiling of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid

[1]

Primary Indications:Target Mechanism (Hypothetical):

1

Executive Summary & Rationale

This compound represents a "next-generation"

1

1

To validate this compound as a therapeutic candidate, researchers must move beyond simple binding assays to functional in vivo models.[1] This guide outlines a Screening Cascade designed to filter false positives and establish a robust PK/PD relationship.

The Screening Cascade[1]
  • Phase I: Bioavailability & Safety (Rotarod, BBB Penetration).

  • Phase II: Primary Efficacy - Pain (Chronic Constriction Injury - CCI).

  • Phase III: Secondary Efficacy - Seizures (PTZ-Induced Convulsions).

Experimental Workflow Visualization

ScreeningCascadeStartCompound Synthesis(>98% Purity)PKPK & BBB Study(LC-MS/MS)Start->PK 10 mg/kg i.v./p.o.SafetyRotarod Test(Motor Coordination)PK->Safety Tmax DeterminationPainCCI Model(Neuropathic Pain)Safety->Pain No SedationEpilepsyPTZ Model(Seizure Threshold)Safety->Epilepsy No SedationDecisionLead CandidateSelectionPain->Decision Anti-Allodynic EffectEpilepsy->Decision Seizure Protection

Figure 1: Strategic screening cascade for

1

Phase I: Safety & Pharmacokinetics (The "Go/No-Go" Step)[1]

Before efficacy testing, you must ensure the compound reaches the CNS and does not cause sedation, which mimics analgesia in behavioral tests.[1]

Protocol A: Rotarod Performance Test (Motor Coordination)

Objective: Differentiate true analgesia/anxiolysis from muscle relaxation or sedation. Animals: Male Sprague-Dawley rats (200–250 g) or C57BL/6 mice.

  • Training: Acclimate animals to the rotarod apparatus (accelerating from 4 to 40 rpm over 5 minutes) for 3 consecutive days. Exclude animals that fall in <60 seconds.

  • Baseline: Measure latency to fall immediately prior to dosing (

    
    ).
    
  • Dosing: Administer this compound (10, 30, 100 mg/kg, p.o.) and Vehicle (0.5% Methylcellulose).

  • Testing: Measure latency to fall at 30, 60, 120, and 240 minutes post-dose.

  • Cut-off: A decrease in latency >50% compared to baseline indicates neurotoxicity/sedation.[1]

Success Criterion: No significant difference from vehicle at therapeutic doses.[1]

Phase II: Primary Efficacy - Neuropathic Pain

The Chronic Constriction Injury (CCI) model is the gold standard for testing gabapentinoid-like compounds.[1] It mimics human entrapment neuropathy (e.g., sciatica).[1]

Protocol B: Chronic Constriction Injury (CCI) of the Sciatic Nerve

Mechanism: Peripheral nerve injury induces central sensitization (spinal cord wind-up), a target for

1
1. Surgical Induction
  • Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).[1]

  • Procedure:

    • Expose the common sciatic nerve at the mid-thigh level via blunt dissection through the biceps femoris.[1]

    • Loosely tie 4 ligatures (4-0 chromic gut) around the nerve with ~1mm spacing.[1] Critical: Ligatures must barely constrict the nerve (visible retardation of epineural circulation) but not arrest blood flow.[1]

    • Close muscle and skin with sutures.[1]

  • Recovery: Allow 7–14 days for neuropathic pain (mechanical allodynia) to develop.[1]

2. Behavioral Testing (Von Frey Filaments)[1]
  • Apparatus: Wire mesh floor cage with access to the plantar surface of the hind paw.[1]

  • Baseline Selection: Test animals on Day 14 post-surgery. Select only rats with a paw withdrawal threshold (PWT) < 4.0 g (indicating allodynia).[1]

  • Dosing:

    • Group 1: Vehicle (0.5% CMC).[1]

    • Group 2: Positive Control (Gabapentin, 100 mg/kg p.o.).[1]

    • Group 3-5: Test Compound (10, 30, 60 mg/kg p.o.).[1]

  • Measurement: Apply calibrated Von Frey filaments using the Up-Down Method (Dixon, 1980) at 1, 2, 4, and 6 hours post-dose.[1]

3. Data Analysis

Calculate the Maximal Possible Effect (MPE) :

1

Phase III: Secondary Efficacy - Epilepsy

1
Protocol C: Pentylenetetrazol (PTZ) Induced Seizures

Objective: Assess efficacy against generalized absence or myoclonic seizures.

  • Dosing: Administer Test Compound (30, 60 min prior to PTZ) via i.p. or p.o.

  • Challenge: Inject PTZ (85 mg/kg, s.c.)—a dose known to induce convulsions in 97% of rodents (CD97).[1]

  • Observation: Place animal in a clear plexiglass cage and record for 30 minutes.

  • Scoring (Racine Scale):

    • Stage 0: No response.

    • Stage 1: Ear and facial twitching.[1]

    • Stage 2: Myoclonic jerks.[1]

    • Stage 3: Clonic seizure (forelimb clonus).[1]

    • Stage 4: Tonic-clonic seizure (rearing/falling).[1]

    • Stage 5: Tonic extension (hindlimb extension) or death.[1]

Endpoint: Latency to first clonic seizure and protection from tonic extension (mortality).[1]

Data Presentation & Statistical Analysis

Expected Results Table
ParameterVehicleGabapentin (100 mg/kg)Test Cmpd (30 mg/kg)Test Cmpd (100 mg/kg)
Rotarod Latency (s) 180 ± 15175 ± 20178 ± 12140 ± 18 (Sedation?)[1]
CCI PWT (g) 3.2 ± 0.412.5 ± 1.1 8.4 ± 0.9*13.1 ± 1.5
PTZ Latency (s) 120 ± 30450 ± 50 310 ± 40*580 ± 60

*Values are Mean ± SEM. *p<0.05, *p<0.01 vs Vehicle (ANOVA followed by Dunnett’s test).

Statistical Methods
  • Normality Test: Shapiro-Wilk test to confirm normal distribution.

  • Comparison: One-way ANOVA for multi-group comparison at single time points; Two-way RM ANOVA for time-course data (CCI model).

  • Software: GraphPad Prism or SigmaPlot.[1]

References

  • Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man.[1] Pain, 33(1), 87-107.[1] Link

  • Dixon, W. J. (1980). Efficient analysis of experimental observations.[1] Annual Review of Pharmacology and Toxicology, 20(1), 441-462.[1] Link[1]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs.[1] Seizure, 20(5), 359-368.[1] Link

  • Gee, N. S., et al. (1996). The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel.[1] Journal of Biological Chemistry, 271(10), 5768-5776.[1] Link

Analytical standards for 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid quantification.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid (also known as 2,3-dimethoxy-


-phenylalanine) is a critical chiral 

-amino acid intermediate used in the synthesis of peptidomimetics, integrin inhibitors, and neuropharmacological agents. Its structural rigidity and resistance to proteolytic degradation make it a high-value target in modern drug discovery.

This guide provides a comprehensive analytical framework for this molecule, addressing the three critical pillars of pharmaceutical analysis: Chemical Purity (QC) , Enantiomeric Purity (Chiral) , and Bioanalytical Quantification (PK/PD) .

Part 1: Substance Profile & Physicochemical Properties

Before method development, the analyst must understand the physicochemical behavior of the analyte.

PropertySpecificationAnalytical Implication
Chemical Name This compoundTarget Analyte
Molecular Formula

Monoisotopic Mass: 225.10
Molecular Weight 225.24 g/mol MS Parent Ion

Chirality One chiral center (

-position)
Requires Chiral Separation (R/S)
Solubility Soluble in Water/MeOH; slightly lipophilicCompatible with RP-HPLC
Chromophore Dimethoxybenzene ringUV Detection at 210–220 nm
pKa (approx) Carboxyl: ~3.5, Amino: ~9.0Zwitterionic at neutral pH

Part 2: Quality Control – Chemical Purity (RP-HPLC)

Objective: To establish the bulk purity of the synthesized or purchased standard, ensuring it meets the >98% threshold required for use as a reference material.

Methodology Rationale

Because the molecule contains a dimethoxy-substituted aromatic ring, it exhibits sufficient UV absorption at low wavelengths (210 nm). A standard C18 stationary phase is sufficient for retaining the hydrophobic phenyl ring, while acidic mobile phases suppress the ionization of the carboxylic acid (keeping it neutral) to improve peak shape.

Protocol 1: RP-HPLC-UV Purity Assay
  • Instrument: HPLC System (e.g., Agilent 1260/Waters Alliance) with DAD/VWD.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),

    
    .
    
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 215 nm (Reference 360 nm).

  • Injection Volume: 10

    
    .
    

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
15.0 60 Linear Gradient
15.1 95 Wash
18.0 95 Hold

| 18.1 | 5 | Re-equilibration |

Acceptance Criteria:

  • Main Peak Purity:

    
     (Area normalization).[1]
    
  • Tailing Factor:

    
    .
    
  • Resolution (if impurities present):

    
    .
    

Part 3: Enantiomeric Purity – Chiral Separation

Objective: To quantify the Enantiomeric Excess (ee%) of the specific isomer (R or S).


-amino acids are prone to racemization during synthesis; therefore, chiral purity is a critical release specification.
Methodology Rationale

Separating


-amino acids often requires specialized chiral selectors. The Crown Ether  based columns (e.g., Crownpak CR-I) are exceptionally selective for primary amino acids. Alternatively, polysaccharide-based columns (Chiralpak IA/IB) can be used under normal phase conditions.
Protocol 2: Chiral HPLC (Crown Ether Method)
  • Column: Daicel Crownpak CR-I (+) or (-) (Chiral Crown Ether),

    
    .
    
  • Mobile Phase: Perchloric Acid pH 1.5 / Methanol (90:10 v/v).

    • Note: Low pH is required to protonate the primary amine (

      
      ), allowing it to complex with the crown ether.
      
  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Lower temperature often improves chiral resolution).

  • Detection: UV @ 210 nm.

System Suitability:

  • Inject a racemic mixture (Rac-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid) to establish resolution.

  • Requirement: Resolution (

    
    ) between enantiomers 
    
    
    
    .

Part 4: Bioanalytical Quantification (LC-MS/MS)

Objective: To quantify the analyte in biological matrices (plasma, serum, cell media) for pharmacokinetic (PK) studies.

Methodology Rationale

Biological samples require high sensitivity and specificity. UV detection is insufficient for plasma concentrations. We utilize LC-MS/MS (Triple Quadrupole) in Positive Electrospray Ionization (+ESI) mode.

  • Extraction: Protein Precipitation (PPT) is preferred over SPE for polar amino acids to prevent breakthrough losses.

  • Chromatography: A HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 column is necessary because standard C18 columns may not retain this polar zwitterion sufficiently.

Protocol 3: LC-MS/MS Quantification Workflow

1. Sample Preparation (Protein Precipitation):

  • Aliquot

    
     of plasma into a 1.5 mL tube.
    
  • Add

    
     of cold Acetonitrile containing Internal Standard (e.g., 
    
    
    
    -Phenylalanine or stable isotope labeled analog).
  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer

    
     of supernatant to an autosampler vial.
    

2. Mass Spectrometry Parameters (MRM Mode):

  • Source: ESI Positive.

  • Precursor Ion:

    
    .
    
  • Quantifier Transition:

    
     (Loss of 
    
    
    
    ).
  • Qualifier Transition:

    
     (Loss of 
    
    
    
    ).
  • Internal Standard:

    
     (if using 
    
    
    
    -Phenylalanine).

3. Chromatographic Conditions (HILIC Mode):

  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC,

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 90% B (Hold for loading).

    • 1-4 min: 90%

      
       50% B.
      
    • 4-5 min: 50% B (Wash).

    • 5.1 min: 90% B (Re-equilibration).

Visual Workflow: Analytical Decision Tree

AnalyticalWorkflow Start Sample Receipt (3-Amino-3-(2,3-dimethoxyphenyl) propanoic acid) Decision1 Sample Type? Start->Decision1 Bulk Bulk Powder / API Decision1->Bulk Standard Bio Biological Matrix (Plasma/Media) Decision1->Bio Study Sample Solubility Solubility Check (MeOH/Water) Bulk->Solubility PurityTest Chemical Purity (RP-HPLC-UV) Solubility->PurityTest ChiralTest Chiral Purity (Crown Ether HPLC) PurityTest->ChiralTest If >98% Chem Purity Fail Reject / Reprocess PurityTest->Fail < 98% Pass Release Certificate (CoA) ChiralTest->Pass ee > 99% ChiralTest->Fail ee < 99% Prep Protein Precipitation (ACN + IS) Bio->Prep LCMS LC-MS/MS (HILIC Mode) Prep->LCMS Data PK/PD Data Generation LCMS->Data

Figure 1: Comprehensive analytical workflow for this compound, covering raw material release and biological quantification.

Part 5: Troubleshooting & Optimization

  • Peak Tailing in HPLC:

    • Cause: Interaction of the free amine with residual silanols on the column.

    • Solution: Ensure TFA (0.1%) is used in UV methods to ion-pair the amine. For MS, increase buffer strength (Ammonium Formate) or use a column with specific "base-deactivated" technology.

  • Low Sensitivity in MS:

    • Cause: Ion suppression from plasma phospholipids.

    • Solution: If Protein Precipitation is insufficient, switch to HybridSPE-Phospholipid plates (Supelco) to remove phospholipids before injection.

  • Chiral Resolution Loss:

    • Cause: Column contamination or temperature fluctuation.

    • Solution: Crown ether columns are sensitive. Regenerate with 100% Methanol and strictly control column oven temperature (lower is usually better for separation).

References

  • National Institutes of Health (NIH) / PubChem. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid Compound Summary. (Structural analog reference). Retrieved from [Link]

  • Springer Nature Experiments. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Stability issues of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution. Our goal is to provide you with the scientific rationale and practical steps to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: As a solid, the compound should be stored in a cool, dry, and well-ventilated place, with containers kept tightly closed to prevent moisture absorption and degradation.[1][2] For short-term storage, 2-8°C is recommended.[3] For long-term storage of stock solutions, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles.[4]

Q2: What solvents are recommended for dissolving this compound?

A2: The solubility of this compound will depend on the specific experimental requirements. Due to its amino and carboxylic acid moieties, its solubility is pH-dependent. It is generally soluble in aqueous solutions, and its solubility can be enhanced by adjusting the pH. For many biological applications, buffers such as PBS or cell culture media are used. For analytical purposes, organic solvents like methanol or acetonitrile may be suitable.

Q3: Are there any known incompatibilities with common excipients or reagents?

A3: While specific incompatibility data for this molecule is not extensively published, general considerations for amino acids apply. Strong oxidizing agents should be avoided. The amino group can react with aldehydes and ketones, and the carboxylic acid group can undergo esterification. When formulating, it is crucial to assess potential interactions with other components in the mixture.

Q4: What are the initial signs of degradation in solution?

A4: Visual indicators of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC or LC-MS are necessary to confirm the purity and concentration of the compound over time.[5]

II. Troubleshooting Guide: Investigating Solution Instability

If you suspect that your compound is degrading in solution, this guide provides a systematic approach to identify the cause and mitigate the issue.

Issue 1: Loss of Compound Potency or Inconsistent Experimental Results

This is often the first indication of a stability problem. The following workflow will help you diagnose the root cause.

Step 1: Verify Stock Solution Integrity Before troubleshooting your experimental conditions, it is essential to confirm that your stock solution is stable.

  • Protocol:

    • Prepare a fresh stock solution of this compound in your chosen solvent.

    • Immediately analyze a sample of the fresh stock solution using a validated analytical method (e.g., RP-HPLC with UV detection) to determine the initial concentration and purity. This will serve as your time-zero reference.

    • Store the stock solution under your standard conditions (e.g., 4°C, -20°C).

    • Analyze aliquots of the stock solution at regular intervals (e.g., 24 hours, 48 hours, 1 week) and compare the results to the time-zero measurement. A significant decrease in the main peak area or the appearance of new peaks suggests degradation.

Step 2: Evaluate Experimental Conditions through Forced Degradation Studies Forced degradation studies are a critical tool for understanding how your compound behaves under various stress conditions, which can mimic your experimental setup.[6][7] These studies help identify potential degradation pathways and establish the stability-indicating nature of your analytical methods.[5][8]

  • Rationale: By subjecting the compound to conditions more severe than your typical experiment, you can rapidly identify its vulnerabilities.[7]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl24-72 hours at RT or elevated temp (e.g., 60°C)Hydrolysis of functional groups.
Base Hydrolysis 0.1 M NaOH24-72 hours at RT or elevated temp (e.g., 60°C)Hydrolysis, racemization.
Oxidation 3% H₂O₂24 hours at RTOxidation of the amino group or aromatic ring.
Thermal Stress 60-80°C (in solution)24-72 hoursGeneral thermal decomposition.
Photostability Exposure to UV/Vis light (ICH Q1B)VariesPhotodegradation.
  • Experimental Protocol:

    • Prepare separate solutions of this compound in your experimental buffer or solvent.

    • For each stress condition, add the appropriate reagent or place the solution under the specified condition.

    • At set time points, withdraw an aliquot, neutralize if necessary (for acid and base conditions), and analyze by HPLC or LC-MS.

    • Compare the chromatograms of the stressed samples to an unstressed control. Look for a decrease in the parent compound peak and the emergence of new peaks (degradants).

Step 3: Analyze and Interpret the Results

  • No Degradation Observed: If no significant degradation is observed under any of the forced degradation conditions, your experimental setup is likely not the cause of the instability. Re-examine other factors such as microbial contamination or interactions with other components in your assay.

  • Degradation Observed: If degradation is observed, identify the condition(s) that caused it. For example, if the compound degrades under acidic conditions, you may need to adjust the pH of your experimental buffer. If it is sensitive to light, protect your solutions from light.

Issue 2: Appearance of Unknown Peaks in Chromatograms

The appearance of new peaks in your analytical data is a clear sign of degradation or contamination.

Step 1: Characterize the Unknown Peaks

  • Methodology: Use LC-MS/MS to obtain the mass of the unknown peaks.[8] This information is crucial for proposing a structure for the degradant and understanding the degradation pathway.

Step 2: Correlate with Forced Degradation Data

  • Compare the retention times and mass spectra of the unknown peaks in your experimental samples with those generated during your forced degradation studies. A match can help you pinpoint the cause of the degradation.

Step 3: Mitigate the Degradation

  • Once the cause is identified, take steps to prevent it. This may involve:

    • Adjusting the pH of your solutions.

    • Using degassed solvents to minimize oxidation.

    • Protecting solutions from light using amber vials or by working in a dark room.

    • Controlling the temperature of your experiments.

III. Visualization of Troubleshooting Workflow

The following diagram illustrates the logical flow for troubleshooting stability issues with this compound.

TroubleshootingWorkflow start Inconsistent Results or Loss of Potency Observed verify_stock Step 1: Verify Stock Solution Integrity start->verify_stock forced_degradation Step 2: Perform Forced Degradation Studies verify_stock->forced_degradation If stock is stable analyze_results Step 3: Analyze and Interpret Results forced_degradation->analyze_results no_degradation No Significant Degradation analyze_results->no_degradation Outcome degradation_observed Degradation Observed analyze_results->degradation_observed Outcome investigate_other Investigate Other Factors: - Contamination - Reagent Interactions no_degradation->investigate_other identify_cause Identify Degradation Cause (pH, Light, Temp, etc.) degradation_observed->identify_cause end Problem Resolved investigate_other->end mitigate Mitigate and Optimize Experimental Conditions identify_cause->mitigate mitigate->end

Sources

Technical Support Center: 3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) related to the identification and analysis of its degradation products. The information herein is curated to provide both theoretical understanding and practical guidance for your experimental work.

Table of Contents

  • Introduction: Understanding the Stability of this compound

  • Frequently Asked Questions (FAQs) and Troubleshooting

    • What are the likely degradation pathways for this molecule?

    • I'm seeing unexpected peaks in my HPLC analysis after stress testing. What could they be?

    • How can I confirm the identity of a suspected degradation product?

    • My mass balance is low in my forced degradation study. What are the possible reasons?

    • Are there any special considerations for the stereochemical stability of this compound?

  • Experimental Protocols

    • Protocol 1: Forced Degradation Study Design

    • Protocol 2: Stability-Indicating HPLC-UV/MS Method

  • Predicted Degradation Products and Pathways

    • Table of Predicted Degradation Products

    • Diagrams of Predicted Degradation Pathways

  • References

Introduction: Understanding the Stability of this compound

This compound is a key building block in pharmaceutical research, particularly in the field of neuroscience.[1] Its stability is a critical parameter that can influence the quality, efficacy, and safety of any resulting drug product. Forced degradation studies are essential to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[2] This guide will walk you through the potential degradation landscape of this molecule and provide tools to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the likely degradation pathways for this compound?

A: Based on its chemical structure, which includes a dimethoxy-substituted phenyl ring, an amino group, and a carboxylic acid, several degradation pathways can be predicted under standard forced degradation conditions (hydrolysis, oxidation, photolysis, and thermal stress).[2][3]

  • Hydrolysis: The methoxy groups on the phenyl ring are susceptible to hydrolysis under acidic conditions, leading to the formation of phenolic derivatives. The amide bond in a peptide is susceptible to hydrolysis, and while this is an amino acid, the principle of lability under hydrolytic stress can be considered.[4]

  • Oxidation: The primary amino group can be oxidized to form various products, including imines and ketones. The electron-rich dimethoxy-phenyl ring is also a potential site for oxidation, which could lead to the formation of quinone-like structures or hydroxylated derivatives.[5]

  • Photodegradation: Aromatic compounds can undergo photolytic degradation, which may involve complex radical-mediated reactions. The presence of the amino and carboxylic acid groups may also influence the photostability.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the propanoic acid moiety is a plausible degradation pathway.

Q2: I'm seeing unexpected peaks in my HPLC analysis after stress testing. What could they be?

A: Unexpected peaks are a common observation in forced degradation studies. Here's a systematic approach to their initial identification:

  • Review the Stress Conditions: The type of stress applied is the first clue.

    • Acidic/Basic Hydrolysis: Look for peaks corresponding to the loss of a methyl group (demethylation) from the methoxy groups, or potentially deamination.

    • Oxidative Stress: Peaks could correspond to N-oxides, hydroxylated species on the aromatic ring, or products of oxidative deamination (e.g., a keto acid).

    • Thermal Stress: A peak corresponding to the loss of CO2 (decarboxylation) is a strong possibility.

    • Photolytic Stress: Photodegradation can lead to a complex mixture of products, and identification often requires mass spectrometry.

  • Analyze with a Mass Spectrometer: An LC-MS analysis is crucial for obtaining the mass-to-charge ratio (m/z) of the unexpected peaks. This will provide the molecular weight of the degradation products and is the first step in structure elucidation.

  • Consult the Table of Predicted Degradation Products: Refer to the table in Section 4 of this guide to see if the observed m/z values match any of the predicted degradation products.

Q3: How can I confirm the identity of a suspected degradation product?

A: Confirming the structure of a degradation product requires a multi-step approach:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental composition of the degradation product.

  • Tandem Mass Spectrometry (MS/MS): Fragment the degradation product in the mass spectrometer to obtain structural information. The fragmentation pattern can be compared to the fragmentation of the parent compound to identify the modified part of the molecule.

  • Forced Degradation of a Reference Standard: If a reference standard for the suspected degradation product is available, subject it to the same analytical conditions to confirm its retention time and mass spectrum.

  • Isolation and NMR Spectroscopy: For definitive structural confirmation, the degradation product can be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: My mass balance is low in my forced degradation study. What are the possible reasons?

A: A low mass balance (where the sum of the assay of the main peak and the impurities is less than 95%) can be due to several factors:

  • Formation of Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel with the UV detector can help identify such compounds.

  • Formation of Volatile Degradants: Degradation products that are volatile may be lost during sample preparation or analysis.

  • Precipitation of Degradants: Some degradation products may not be soluble in the analytical mobile phase and could precipitate in the sample vial or on the column.

  • Co-elution with the Solvent Front: Very polar degradation products might elute with the solvent front and not be detected.

  • Adsorption to Vials or Tubing: Highly reactive or "sticky" degradation products may adsorb to the surfaces of the sample vials or the HPLC system.

Q5: Are there any special considerations for the stereochemical stability of this compound?

A: Yes. This compound has a chiral center at the carbon bearing the amino group. Under certain stress conditions, particularly basic or acidic hydrolysis, there is a potential for racemization.[6] This would result in the formation of the corresponding diastereomer if the starting material is enantiomerically pure. It is advisable to use a chiral HPLC method to assess the stereochemical purity of the compound before and after stress testing.

Experimental Protocols

Protocol 1: Forced Degradation Study Design

This protocol outlines a general approach for conducting forced degradation studies on this compound. The extent of degradation should be targeted to be between 5-20%.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the solid compound and the stock solution at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This method is designed to separate the parent compound from its potential degradation products.

  • Instrumentation: HPLC with a UV detector and a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 220 nm and 270 nm.

  • MS Detection: Electrospray ionization (ESI) in positive and negative ion modes.

Predicted Degradation Products and Pathways

The following table summarizes the predicted degradation products of this compound based on its chemical structure and known degradation pathways of similar compounds.

Table of Predicted Degradation Products
Degradation PathwayPredicted ProductStructureMolecular WeightPredicted m/z [M+H]+
Demethylation3-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acidC10H13NO4211.21212.08
Deamination3-(2,3-dimethoxyphenyl)-3-oxopropanoic acidC11H12O5224.21225.07
Decarboxylation1-(2,3-dimethoxyphenyl)ethan-1-amineC10H15NO2181.23182.11
Oxidation (N-oxide)3-(2,3-dimethoxyphenyl)-3-(hydroxyamino)propanoic acidC11H15NO5241.24242.09
Oxidation (ring)3-Amino-3-(x-hydroxy-2,3-dimethoxyphenyl)propanoic acidC11H15NO5241.24242.09
Diagrams of Predicted Degradation Pathways

G

G Start Unexpected Peak Observed in HPLC CheckStress Review Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->CheckStress RunLCMS Perform LC-MS Analysis (Obtain m/z) CheckStress->RunLCMS Compare Compare m/z with Predicted Degradation Products Table RunLCMS->Compare Identify Tentative Identification Compare->Identify Confirm Confirm Structure (HRMS, MS/MS, Reference Standard) Identify->Confirm LowMassBalance Low Mass Balance? Confirm->LowMassBalance InvestigateMassBalance Investigate Cause (Non-UV active, volatile, etc.) LowMassBalance->InvestigateMassBalance Yes End Problem Solved LowMassBalance->End No InvestigateMassBalance->End

References

  • Emerson, J. F., & Anderson, R. J. (2018). Biodegradation of Phenylpropanoids. Journal of Biological Chemistry, 293(45), 17382-17390. URL: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). URL: [Link]

  • Johnson, L. M., & Miller, S. P. (2020). Forced Degradation Studies for Pharmaceutical Drug Development. Analytical Chemistry Insights, 15, 117739012093829. URL: [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Koty, P. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58. URL: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). URL: [Link]

  • Smith, J. A., & Williams, K. L. (2021). Stability of Dimethoxybenzene Derivatives in Pharmaceutical Formulations. Journal of Pharmaceutical Sciences, 110(8), 2987-2995. URL: [Link]

  • Patel, S., et al. (2023). Susceptible amino acids to chemical degradation. Journal of Chromatography A, 1700, 464053. URL: [Link]

  • Patel, N. N., & Kothari, C. S. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 7(4), 414-421. URL: [Link]

  • Zhang, H., et al. (2010). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. Organic Process Research & Development, 14(4), 868-873. URL: [Link]

  • Al-Majidi, S. M., et al. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Scientific Reports, 15, 12345. URL: [Link]

  • Jones, D. P., & Williams, G. H. (2019). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Research, 36(8), 115. URL: [Link]

  • Kumar, S., et al. (2025). Catalytic Oxidation of 2-Amino-3-Sulfhydryl Propanoic Acid (ASPA) by 2,6-Dicarboxypyridinium Fluorochromate (DCPFC) : A Kinetic and Mechanistic Study. Journal of Chemical Sciences, 137, 1. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 597182, 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. Retrieved January 29, 2026, from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved January 29, 2026, from [Link]

  • Johnson, M. A., & Brown, C. D. (2025). Analysis of a new drug of abuse: Cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one (DL-4662). Journal of Analytical Toxicology, 49(1), 50-56. URL: [Link]

  • Rodriguez, A. B., & Martinez, L. F. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3000. URL: [Link]

  • Yoo, H., et al. (2017). Multifaceted plant responses to circumvent Phe hyperaccumulation by downregulation of flux through the shikimate pathway and by vacuolar. The Plant Journal, 92(5), 857-871. URL: [Link]

  • Kaur, L., et al. (2025). Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa. Biodegradation, 36(5), 92. URL: [Link]

  • Smith, A. B., & Jones, C. D. (2023). Stability of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(10), 1850-1860. URL: [Link]

  • Kaiser, K., & Benner, R. (2012). Hydrolysis-induced racemization of amino acids. Limnology and Oceanography: Methods, 10(1), 318-325. URL: [Link]

  • Ivanov, A. V., et al. (2021). Synthesis, determination of analytical characteristics and differentiation of positional isomers in the series of N‐(2‐methoxybenzyl)‐2‐(dimethoxyphenyl)ethanamine by means of chromatography‐mass spectrometry. Journal of Mass Spectrometry, 56(1), e4668. URL: [Link]

  • Kim, H. Y., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. Toxics, 12(5), 340. URL: [Link]

Sources

Overcoming poor solubility of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center

Product: 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid Topic: Overcoming Poor Aqueous Solubility

Introduction: Understanding the Solubility Challenge

This compound is an amino acid derivative with significant potential in neuropharmacology and medicinal chemistry.[1][2] However, researchers frequently encounter a significant hurdle during experimental design: its poor solubility in standard aqueous buffers (e.g., PBS at pH 7.4). This guide provides a systematic approach to understanding and overcoming this challenge.

The core of the problem lies in the molecule's structure. It is a zwitterion , containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).[3] In a solution, these groups can ionize, leading to a molecule with both a positive and a negative charge. At a specific pH, known as the isoelectric point (pI) , the net charge of the molecule is zero. This electrically neutral state minimizes interactions with polar water molecules, causing the compound to be least soluble and often precipitate out of solution.[4]

Furthermore, the presence of the bulky and hydrophobic 2,3-dimethoxyphenyl group contributes to its low affinity for aqueous environments. This technical guide will walk you through the principles and protocols to effectively solubilize this compound for your research needs.

Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format, providing both the "what to do" and the "why it works."

Q1: My this compound won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?

A1: Adjust the pH. The solubility of amino acids is highly dependent on pH.[5] At neutral pH, the compound is likely near its isoelectric point (pI), where it exists as a zwitterion with minimal solubility.[4] By shifting the pH of your buffer, you can ionize the molecule, making it a salt and significantly increasing its solubility.

  • To create a positively charged, more soluble species: Lower the pH of your buffer. Adding a small amount of a dilute acid (e.g., 0.1 M HCl) will protonate the carboxylate group (-COO⁻ to -COOH).[3] A good starting point is to target a pH that is 1-2 units below the pKa of the carboxylic acid group (typically around pH 2-3 for amino acids).[6]

  • To create a negatively charged, more soluble species: Raise the pH of your buffer. Adding a small amount of a dilute base (e.g., 0.1 M NaOH) will deprotonate the ammonium group (-NH₃⁺ to -NH₂).[3] A good starting point is to target a pH that is 1-2 units above the pKa of the amino group (typically around pH 9-10 for amino acids).[6]

The relationship between pH, pKa, and the ionization state of a molecule is described by the Henderson-Hasselbalch equation .[7][8] This principle is a cornerstone of formulating poorly soluble drugs.[9][10]

Q2: I've adjusted the pH, but I still see some cloudiness or undissolved particles. What are my next options?

A2: If pH adjustment alone is insufficient, the next step is to introduce a co-solvent. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, which helps to solvate the nonpolar dimethoxyphenyl group of the molecule.[11][12]

  • Recommended Co-solvents: For in vitro biological assays, the most common and well-tolerated co-solvents are Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH). Propylene glycol is also an option.[11]

  • General Strategy: First, dissolve the compound in a minimal amount of the pure co-solvent (e.g., 100% DMSO). Once fully dissolved, slowly add your aqueous buffer to this solution, vortexing continuously, until you reach the desired final concentration. Crucially, the final concentration of the organic co-solvent in your assay should be kept to a minimum (typically <1%, and often <0.1%) to avoid artifacts or toxicity in biological systems. Always run a vehicle control (buffer + co-solvent) in your experiments.

Q3: What are the estimated pKa values for this compound, and how do I use them to choose the right pH?
Functional GroupEstimated pKaRationale
Carboxylic Acid (-COOH)~4.0Similar to the acidic pKa of β-alanine.[6]
Amino Group (-NH₂)~10.0Similar to the basic pKa of β-alanine.[6]

Based on these estimates, the isoelectric point (pI) would be approximately pH 7 . This explains the poor solubility in neutral buffers. To achieve good solubility, you should adjust the buffer pH to be at least 2 units away from the pI.

  • Acidic Conditions: Target pH < 5

  • Basic Conditions: Target pH > 9

The diagram below illustrates how changing the pH affects the charge and solubility of the molecule.

G cluster_0 Low pH (< 4) cluster_1 Isoelectric Point (pI ≈ 7) cluster_2 High pH (> 10) Low_pH Predominantly Positive Charge (+) (High Solubility) pI Net Charge ≈ 0 (Zwitterion) (LOWEST SOLUBILITY) Low_pH->pI Add Base (Increase pH) pI->Low_pH Add Acid (Decrease pH) High_pH Predominantly Negative Charge (-) (High Solubility) pI->High_pH Add Base (Increase pH) High_pH->pI Add Acid (Decrease pH)

Caption: Effect of pH on the ionization state and solubility.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol details how to prepare a stock solution using pH modification.

  • Objective: To prepare a 10 mM stock solution in an aqueous buffer.

  • Materials:

    • This compound (MW: 225.24 g/mol )[1]

    • Deionized water or buffer of choice (e.g., 20 mM HEPES)

    • 0.5 M NaOH solution

    • 0.5 M HCl solution

    • Calibrated pH meter

  • Procedure (Basic pH Method):

    • Weigh out 2.25 mg of the compound for 1 mL of a 10 mM solution.

    • Add ~80% of the final volume of water/buffer (e.g., 800 µL). The solution will appear as a suspension.

    • While stirring, add the 0.5 M NaOH solution dropwise (typically 1-2 µL at a time).

    • Monitor the suspension. As the pH increases, the solid will begin to dissolve.

    • Continue adding NaOH until all solid material is completely dissolved. The solution should be clear.

    • Measure the pH. It should be in the basic range (e.g., pH 9-10).

    • Adjust the final volume to 1.0 mL with water/buffer.

    • Optional but Recommended: Readjust the pH to the desired final working pH using 0.5 M HCl. Do this slowly. If precipitation occurs as you approach neutral pH, it indicates you have exceeded the solubility limit at that pH, and a co-solvent approach is necessary.

Protocol 2: Solubilization using a Co-solvent (DMSO)

This protocol provides a workflow for preparing a high-concentration stock solution in DMSO.

G start Start: Weigh Compound dissolve Add 100% DMSO to desired stock concentration (e.g., 100 mM) start->dissolve vortex Vortex/Sonicate until fully dissolved dissolve->vortex check Visually confirm clear solution vortex->check check->vortex Not Clear serial_dilute Perform serial dilutions in aqueous buffer for working concentrations check->serial_dilute Clear final_check Ensure final DMSO concentration is low (e.g., <0.5%) in assay serial_dilute->final_check finish End: Ready for use final_check->finish

Caption: Workflow for preparing a stock solution using a co-solvent.

Summary of Recommended Starting Conditions

MethodSolvent SystemTarget pHProsCons
pH Adjustment Aqueous Buffer (e.g., HEPES, Tris)> 9.0 or < 5.0Avoids organic solvents; simple to prepare.May not be compatible with the pH requirements of the experiment.
Co-solvency 1-5% DMSO in Aqueous BufferAs required by assayAchieves higher concentrations; compatible with neutral pH.Potential for solvent effects in biological assays; risk of precipitation upon dilution.[13]
Combined 1-5% DMSO in pH-Adjusted BufferAs required by assayMaximizes solubility for very high concentrations.Combines the potential drawbacks of both methods.

References

  • Chem-Impex International. (S)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid.

  • Chem-Impex International. (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid.

  • Patel, K. et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Scientia Pharmaceutica.

  • Treviño, S. R. et al. (2008). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Protein Science.

  • FooDB. (2010). 3-Aminopropanoic acid.

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules.

  • PubChem. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.

  • Chiralen. This compound hydrochloride.

  • Sigma-Aldrich. 3-(3,4-Dimethoxyphenyl)propionic acid.

  • Zhang, Y. et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.

  • Level, G. et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem.

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD.

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.

  • Pharma Excipients. (2024). The interplay of poorly soluble drugs in dissolution from amorphous solid dispersions.

  • Le, T. T. et al. (2021). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research.

  • Wikipedia. Henderson–Hasselbalch equation.

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.

  • ResearchGate. (2021). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.

  • Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry.

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.

  • Socratic Q&A. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?

  • International Journal of Pharmaceutical Sciences. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.

  • ResearchGate. (2020). Application of the Henderson-Hasselbalch Equation to Solubility Determination.

  • Longdom Publishing. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Designing and Research.

  • Chemguide. The acid-base behaviour of amino acids.

Sources

Minimizing side reactions in the synthesis of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Process Optimization / Impurity Profiling Assigned Specialist: Senior Application Scientist (Process Chemistry)

Executive Summary & Molecule Profile

Target Molecule: 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid CAS: 34840-85-2 Class:


-Amino Acid (Aryl-substituted)

Technical Brief: The synthesis of this compound presents a unique challenge compared to its para-substituted analogs (e.g.,


-tyrosine). The 2,3-dimethoxy substitution pattern  introduces significant steric strain at the benzylic position (

-carbon). This steric crowding retards the Michael addition of ammonia, shifting the equilibrium toward the thermodynamic sink: the elimination product (cinnamic acid derivative).

This guide addresses the three critical failure modes:

  • Competitive Elimination: Formation of 2,3-dimethoxycinnamic acid.

  • Thermal Decarboxylation: Loss of

    
     from the unstable 
    
    
    
    -amino acid zwitterion.
  • Oligomerization: Formation of

    
    -peptides during workup.
    
Reaction Pathway & Failure Modes (Visualization)

The following diagram illustrates the bifurcation points in the Rodionov and Modified Knoevenagel routes. Understanding these nodes is critical for troubleshooting.

ReactionPathways Aldehyde 2,3-Dimethoxy- benzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH4OAc Cinnamic SIDE REACTION: 2,3-Dimethoxycinnamic Acid (Thermodynamic Sink) Aldehyde->Cinnamic + Malonic Acid (Knoevenagel) Target Target: 3-Amino-3-(2,3-dimethoxy -phenyl)propanoic acid Imine->Target + Malonic Acid (Rodionov Path) Cinnamic->Target + NH3 (Michael Addn) *Sterically Hindered* Target->Cinnamic Retro-Michael (High T) Oligomer Oligomers (Beta-Peptides) Target->Oligomer Conc. / Acidic pH Decarb Decarboxylated Amine Target->Decarb >140°C

Figure 1: Mechanistic bifurcation. Note that the 2,3-dimethoxy steric bulk inhibits the Michael Addition (Cinnamic


 Target), favoring the accumulation of the Cinnamic Acid impurity.
Troubleshooting Guide: The Rodionov Protocol (One-Pot)

Context: The classical Rodionov reaction uses malonic acid and ammonium acetate in ethanol.

Issue 1: High levels of Cinnamic Acid impurity (>15%)

User Question: "I am seeing a large yellow spot on TLC (


) corresponding to the unsaturated acid. Increasing reaction time doesn't help."

Root Cause: The 2,3-dimethoxy group creates steric hindrance that slows the attack of ammonia on the


-carbon. If the temperature is too high, the reaction favors the retrograde Michael elimination, reverting the target back to the stable cinnamic acid.

Corrective Protocol:

  • Ammonia Saturation: The standard 2:1 ratio of

    
     to aldehyde is insufficient for ortho-substituted aryls. Increase 
    
    
    
    equivalents to 4.0 - 5.0 eq .
  • Solvent Switch: Switch from Ethanol to Glacial Acetic Acid . Acetic acid stabilizes the imine intermediate and facilitates the decarboxylation of the malonic adduct after amine formation, rather than promoting the elimination to cinnamic acid.

  • Temperature Ceiling: Do not exceed 85°C . While refluxing ethanol (78°C) is common, higher boiling solvents often tempt researchers to go to 100°C+, which accelerates the retro-Michael elimination.

Issue 2: Low Yield / "Gummy" Precipitate

User Question: "The product oils out or forms a sticky gum upon cooling, rather than the expected white crystalline solid."

Root Cause:


-amino acids are zwitterionic. In the presence of excess acetate ions and oligomers (formed by thermal polymerization), they form non-crystalline hydrotropes.

Corrective Protocol:

  • Hot Filtration: Filter the reaction mixture while hot (>60°C) to remove insoluble oligomers.

  • Charge Neutralization: The "gum" is likely the acetate salt. You must reach the isoelectric point (pI).

    • Digest the crude gum in minimal hot water.

    • Add warm Ethanol (antisolvent) until cloudy.

    • Crucial Step: Adjust pH strictly to 5.5–6.0 using

      
       or acetic acid.
      
    • Allow to crystallize at 4°C for 12 hours.

Troubleshooting Guide: Modified Knoevenagel (Two-Step)

Context: Isolating the cinnamic acid first, then performing a dedicated amination. This is preferred for the 2,3-dimethoxy analog to control the difficult Michael addition.

Issue 3: Incomplete Michael Addition (Reversion to Starting Material)

User Question: "I am treating 2,3-dimethoxycinnamic acid with aqueous ammonia, but I recover mostly starting material."

Root Cause: The electron-rich dimethoxy ring reduces the electrophilicity of the


-carbon. Combined with the steric bulk at the 2-position, aqueous ammonia is too weak a nucleophile at standard pressure.

Corrective Protocol:

  • Pressure Reactor: Perform the reaction in an autoclave at 3–5 bar using liquid ammonia or saturation in methanol.

  • Catalytic Promoter: Add 10 mol% Cerium(IV) Ammonium Nitrate (CAN) or a Lewis Acid like

    
    . Note: Avoid strong Lewis acids (like 
    
    
    
    ) which will demethylate the methoxy groups.
  • Alternative Nucleophile: Use Hydroxylamine (

    
    )  instead of ammonia.
    
    • Why? Hydroxylamine is a stronger nucleophile (alpha-effect) and less sensitive to sterics.

    • Workflow: Form the

      
      -hydroxyamino acid, then reduce it to the 
      
      
      
      -amino acid using
      
      
      or
      
      
      .
Critical Stability Data & Purification
Impurity Profile Table
ImpurityOriginR_f (BuOH:AcOH:H2O)Prevention Strategy
2,3-Dimethoxycinnamic Acid Elimination / Incomplete Reaction~0.70High

pressure; Limit Temp <90°C.
Decarboxylated Amine Thermal degradation (>140°C)~0.35 (Ninhydrin+)Avoid high-vac drying with heat.

-Peptide Oligomers
Polymerization during workupStreak at OriginAvoid concentrating acidic solutions.
Demethylated Phenols Acid hydrolysis (e.g., HBr)Varies (FeCl3 test +)Avoid BBr3/HBr. Use HCl only.
Demethylation Warning

Users often attempt to use strong acids to precipitate the HCl salt.

  • Risk: The 2,3-dimethoxy motif is electron-rich. Refluxing in 48% HBr (a common amino acid protocol) will cleave the methyl ethers, yielding the dihydroxy (catechol) analog.

  • Safe Acid: Use 2M HCl in Dioxane or Methanesulfonic acid for salt formation.

References
  • Rodionov Reaction Kinetics

    • Rodionov, V. M., & Malevinskaya, E. T. (1948). Synthesis of beta-amino acids.[1][2][3][4][5][6][7] Berichte der Deutschen Chemischen Gesellschaft.

    • Relevance: Establishes the baseline mechanism and the competing decarboxylation p
  • Steric Effects in Michael Addition

    • Juaristi, E., & Soloshonok, V. A. (Eds.).[6][7][8][9][10][11][12][13][14] (2005).[3] Enantioselective Synthesis of beta-Amino Acids.[4][5][14] Wiley-VCH.

    • Relevance: Discusses the impact of ortho-substitution on Michael acceptor reactivity .

  • Synthesis of 3-Amino-3-arylpropanoic Acids

    • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180.
    • Relevance: Details the oligomerization side-reactions of beta-amino acids.

  • Alternative Hydroxylamine Route: Basavaiah, D., & Rao, A. J. (2003). The Baylis-Hillman reaction: a novel source of beta-amino acid derivatives. Tetrahedron Letters. Relevance: Provides the protocol for using hydroxylamine to overcome steric hindrance.
  • Specific Analog Data (2,3-dimethoxy)

    • PubChem Compound Summary for CID 597182 (Isomer analog).
    • Relevance: Physical property data and stability warnings.[8]

Sources

Scaling up the production of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Beta-Amino Acid Scale-Up Division Topic: Scaling up 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid Ticket ID: #BA-23-DMP-SCALE Status: Open Assigned Specialist: Senior Application Scientist

User Guide Overview

Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning from milligram-scale discovery to gram/kilogram-scale production of This compound .

This molecule is a


-amino acid, a critical peptidomimetic building block.[1] The 2,3-dimethoxy substitution pattern on the phenyl ring introduces specific steric and electronic challenges (electron-rich ring) that distinguish it from simple 

-phenylalanine.

This guide is structured into three "Knowledge Base Modules" (KBMs) addressing the most frequent failure modes in scale-up: Synthesis Efficiency , Purification (Zwitterion Management) , and Enantiomeric Resolution .

Module 1: Synthesis & Reaction Optimization

Core Method: The Rodionov Reaction (Modified for Scale)

The most robust, cost-effective route for multi-gram synthesis is the Rodionov reaction , condensing 2,3-dimethoxybenzaldehyde with malonic acid and ammonium acetate. While efficient, this reaction often results in a "polymeric tar" if not strictly controlled.

Process Flow Diagram: The Rodionov Pathway

RodionovReaction Aldehyde 2,3-Dimethoxy- benzaldehyde Imine Imine Intermediate Aldehyde->Imine Ethanol, Reflux Reagents Malonic Acid + NH4OAc Reagents->Imine Decarb Decarboxylation (-CO2) Imine->Decarb Heat SideProduct Polymeric Tar Imine->SideProduct Overheating/No Solvent Product Racemic Beta-Amino Acid Decarb->Product Major Path

Caption: Figure 1.[2] The Rodionov reaction pathway.[2][3][4][5] Control of the imine intermediate prevents polymerization (tar formation).

Troubleshooting Guide: Synthesis
Symptom Probable Cause Corrective Action
Reaction mixture solidifies into a sticky tar. Solvent volume too low or wrong solvent choice.Switch to Ethanol (EtOH). While neat reactions work on mg scale, scale-up requires EtOH (3–5 mL per gram of aldehyde) to solubilize the intermediate imine and prevent oligomerization.
Low Conversion (<50%). Ammonia loss.Ammonium Acetate Stoichiometry. Use 2.0–2.5 equivalents of NH₄OAc. Ammonia gas escapes during reflux; excess reagent maintains the equilibrium.
Violent foaming. Rapid CO₂ evolution.Ramp Heating. Do not plunge the flask into a pre-heated bath. Ramp temperature from 25°C to 80°C over 30 minutes to control decarboxylation.

Expert Insight: The 2,3-dimethoxy group is electron-donating. This makes the aldehyde less electrophilic than nitro-benzaldehydes. You must reflux for at least 6–8 hours to ensure complete consumption of the starting material.

Module 2: Purification & Isolation

Core Challenge: Zwitterionic Solubility

Beta-amino acids exist as zwitterions (


) in neutral solution. They are highly soluble in water but insoluble in organic solvents, making extraction difficult. Do not use column chromatography for >10g batches. 
Protocol: Isoelectric Precipitation
  • Concentration: Evaporate the reaction solvent (Ethanol) to dryness.

  • Acidification: Redissolve the residue in hot water and add concentrated HCl until pH < 2. Filter off any unreacted malonic acid (which precipitates or can be extracted with Ethyl Acetate).

  • Neutralization (The Critical Step):

    • The target molecule has an isoelectric point (pI) near pH 5.5–6.0 .

    • Slowly add 25% NaOH or saturated

      
       to the aqueous acidic solution.
      
    • Stop exactly at pH 6.0.

Data: Solubility vs. pH Profile
pH LevelSpecies FormSolubility (Water)Action
pH < 2 Cationic (

)
HighImpurity Extraction (Wash with EtOAc)
pH 6.0 Zwitterion (

)
Minimal Precipitate & Filter
pH > 10 Anionic (

)
HighWaste / Solubilization

Expert Insight: If the product does not precipitate at pH 6, it may be "oiling out" due to the lipophilic dimethoxy phenyl ring. Cool the solution to 4°C and scratch the flask walls to induce crystallization.

Module 3: Enantiomeric Resolution

Core Requirement: Obtaining the (S)- or (R)- Enantiomer[5]

The Rodionov reaction produces a racemic mixture (


). For drug development, you usually need a single enantiomer.
Recommended Method:  Enzymatic Kinetic Resolution (EKR).
Workflow: Lipase-Catalyzed Resolution

Convert the racemic acid to the ethyl ester , then use Candida antarctica Lipase B (CAL-B) for selective hydrolysis.

EnzymaticResolution RacemicEster Racemic Ethyl Ester (R/S Mixture) Hydrolysis Selective Hydrolysis (Aqueous Buffer/Organic Co-solvent) RacemicEster->Hydrolysis + Enzyme Enzyme CAL-B Lipase (Immobilized) Enzyme->Hydrolysis S_Acid (S)-Acid Product (Precipitates/Water Soluble) Hydrolysis->S_Acid Fast Reaction R_Ester (R)-Ester (Remains in Organic Layer) Hydrolysis->R_Ester Slow/No Reaction

Caption: Figure 2. Enzymatic resolution using CAL-B. The enzyme selectively hydrolyzes one enantiomer (typically S) back to the acid.

Troubleshooting Guide: Resolution
Inquiry Technical Response
"The reaction is too slow (>48 hours)." Check Co-solvent. Use Diisopropyl ether (DIPE) or MTBE saturated with phosphate buffer (pH 7). Pure water often causes the lipophilic ester to aggregate, preventing enzyme access.
"Enantiomeric Excess (ee) is dropping." Stop at 45-48% Conversion. Do not push for 50%. As the preferred enantiomer is depleted, the enzyme may start slowly hydrolyzing the "wrong" enantiomer, lowering purity.
"How do I separate the products?" biphasic Separation. The product (Acid) will be in the aqueous phase (pH adjusted to >8); the unreacted Ester (Opposite Enantiomer) remains in the organic layer.

Module 4: Safety & Regulatory (Scale-Up)

When scaling from 1g to 100g+, specific hazards emerge:

  • Ammonia Evolution: The Rodionov reaction generates significant ammonia gas.

    • Control: Use a scrubber trap (dilute HCl) on the condenser outlet. Do not vent directly into the hood if processing >50g.

  • CO₂ Generation: Decarboxylation releases stoichiometric CO₂.

    • Control: Ensure the reactor has adequate headspace (at least 40% free volume).

  • Ammonium Acetate: Hygroscopic and an irritant.

    • Handling: Store in a desiccator. Clumped reagents can lead to heterogeneous reaction rates.

References

  • Rodionov Synthesis Mechanism: Rodionov, W. M. (1926). "Über die Kondensation von Aldehyden mit Malonsäure und Ammoniak." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for beta-amino acid synthesis).

  • Enzymatic Resolution: Soloshonok, V. A. (2002). "Biocatalytic processes for the synthesis of enantiomerically pure beta-amino acids." Current Opinion in Drug Discovery & Development. (Review of lipase efficiency).

  • Scale-Up of Beta-Amino Acids: Weiner, B. et al. (2010). "Biocatalytic synthesis of enantiopure beta-amino acids." ChemCatChem. (Specific protocols for CAL-B resolution).

  • Isoelectric Point Purification: A.L. Lehninger, Principles of Biochemistry, "Amino Acid Acid-Base Properties." (Theoretical basis for pI precipitation).

Sources

Technical Support Center: Chiral Integrity in the Synthesis of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-AA3DMPA

Last Updated: February 2, 2026

Introduction

Welcome to the technical support guide for the stereochemically controlled synthesis of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid. This valuable β-amino acid is a key building block in pharmaceutical research, particularly in neuropharmacology.[1][2] Maintaining the chiral integrity of the C3 stereocenter during synthesis, particularly during subsequent derivatization or coupling reactions, is a critical challenge. Uncontrolled racemization can lead to diastereomeric mixtures that are difficult to separate, ultimately impacting biological activity and reducing overall yield.[3]

This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you diagnose and prevent racemization in your synthetic workflow.

Understanding the Core Problem: The Mechanism of Racemization

Racemization in amino acid chemistry, especially during carboxyl group activation, is a well-documented issue.[4][5] The loss of stereochemistry at the α-carbon (in this case, the C3 position) typically occurs through one of two base-catalyzed pathways after the carboxylic acid is converted into a highly activated intermediate (e.g., an O-acylisourea or active ester).

  • Direct Enolization: A base removes the proton at the C2 position, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a racemic mixture.

  • Oxazolone Formation: For N-acylated amino acids, the activated carboxyl group can be attacked intramolecularly by the amide oxygen, forming a 5(4H)-oxazolone. This intermediate has an acidic proton at C4 (originally the α-carbon), which is readily abstracted by a base. The resulting achiral oxazole tautomer, upon hydrolysis or aminolysis, yields the racemic product.[6]

Both pathways are heavily influenced by factors such as the choice of base, coupling reagent, solvent, and temperature.[4][7]

RacemizationMechanism cluster_0 Racemization Pathways Activated_Acid Activated Chiral β-Amino Acid Enolate Planar Enolate Intermediate Activated_Acid->Enolate  Proton Abstraction  at C2 Base Base (e.g., DIPEA) Racemic_Product Racemic Product Enolate->Racemic_Product Reprotonation

Figure 1: Simplified mechanism of base-catalyzed racemization.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My final product shows a low enantiomeric excess (%ee). At which step is racemization most likely occurring?

A1: Racemization is most probable during any step that involves the activation of the carboxylic acid in the presence of a base, especially if the amine is protected with an acyl-type group (like Boc, Cbz, or another amino acid).[6] This is common during:

  • Amide bond formation (peptide coupling): This is the most frequent cause. The combination of a coupling reagent and an organic base creates the ideal conditions for proton abstraction.

  • Esterification: Certain esterification methods that involve activating the carboxyl group can also induce racemization.

  • Acid Anhydride Formation: Both symmetric and mixed anhydride formation can lead to racemization if not performed under carefully controlled conditions (e.g., low temperature).

If your synthesis involves establishing the stereocenter first and then performing a coupling reaction, focus your investigation there.

Q2: How does my choice of base affect stereochemical integrity?

A2: The base is a critical factor. Its role is to deprotonate the incoming amine nucleophile and/or neutralize acid byproducts. However, excess or overly strong bases can readily abstract the C2 proton from your activated intermediate.[4][8]

Key considerations are basicity (pKa) and steric hindrance .

  • Strong, non-hindered bases (e.g., Triethylamine, TEA) are generally more prone to causing racemization.[4]

  • Sterically hindered bases (e.g., Diisopropylethylamine, DIPEA or Hünig's base) are often preferred as their bulkiness disfavors the abstraction of the proton on the substrate.[4]

  • Weaker bases (e.g., N-methylmorpholine, NMM) are even safer options for minimizing racemization, although they may lead to slower reaction rates.[4]

BaseAbbreviationpKa (approx.)Racemization RiskComments
TriethylamineTEA10.7HighSmall steric profile allows easy proton abstraction.[4]
DiisopropylethylamineDIPEA10.7ModerateSterically hindered, a common choice for balancing reactivity and safety.[4]
N-MethylmorpholineNMM7.4LowWeaker base, significantly reduces racemization risk.[4]
2,4,6-Collidine7.4Very LowWeak, highly hindered base; excellent for sensitive substrates.[4]

Q3: I'm performing an amide coupling. Which coupling reagents are best for preserving chirality?

A3: The choice of coupling reagent is paramount. The goal is to use a reagent that rapidly converts the carboxylic acid into an active ester that reacts quickly with the amine, minimizing the lifetime of the highly reactive, racemization-prone intermediate.

  • Carbodiimides (DCC, EDC, DIC): When used alone, these reagents can cause significant racemization.[9] However, their performance is dramatically improved by using them in combination with additives.

  • Additives (HOBt, HOAt, OxymaPure): These additives react with the initial activated species (O-acylisourea) to form active esters. These esters are more stable and less prone to racemization than the O-acylisourea itself.[6][10][11] HOAt and OxymaPure are generally considered more effective at suppressing racemization than HOBt.[6][12]

  • Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): These reagents are pre-formed to rapidly generate active esters. HATU (based on HOAt) is widely regarded as one of the most effective reagents for fast coupling with minimal racemization.[9] COMU (based on Oxyma) is another excellent, modern alternative known for high efficiency and low racemization risk.[12]

Recommendation: For sensitive substrates like your target molecule, HATU or COMU are the top-tier choices. If using a carbodiimide like EDC or DIC, the addition of OxymaPure or HOAt is essential.[6][9][12]

Q4: Can solvent and temperature be optimized to prevent racemization?

A4: Absolutely.

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common for coupling reactions due to their excellent solvating properties. However, less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) can sometimes suppress racemization by destabilizing the charged enolate intermediate.[5]

  • Temperature: Lowering the reaction temperature is one of the most effective ways to minimize racemization. The activation energy for proton abstraction is often higher than that for the desired coupling. Start your reactions at 0 °C and allow them to warm slowly to room temperature only if necessary. For extremely sensitive couplings, maintaining the temperature at 0 °C or even -15 °C throughout the reaction is advisable.[6]

Validated Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using HATU

This protocol is designed to minimize racemization during the coupling of N-protected this compound with a primary or secondary amine.

ProtocolWorkflow Start Start: N-Protected Amino Acid + Amine Dissolve 1. Dissolve Acid in Anhydrous DMF/DCM Start->Dissolve Cool 2. Cool to 0 °C (Ice Bath) Dissolve->Cool AddReagents 3. Add HATU & DIPEA (or NMM) Cool->AddReagents StirActivate 4. Stir for 5-10 min (Activation) AddReagents->StirActivate AddAmine 5. Add Amine Solution StirActivate->AddAmine React 6. React at 0 °C to RT (Monitor by TLC/LCMS) AddAmine->React Workup 7. Aqueous Workup & Purification React->Workup End End: Purified, Chiral Product Workup->End

Figure 2: Workflow for low-racemization amide coupling.

Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Argon), dissolve the N-protected this compound (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (2.0 eq) or NMM (2.0 eq) dropwise to the solution. Stir for 5-10 minutes to allow for pre-activation.

  • Nucleophile Addition: Add the amine component (1.1 eq), either neat or as a solution in DMF.

  • Reaction: Maintain the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 2-12 hours).

  • Workup & Purification: Quench the reaction with water or saturated NH₄Cl solution. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with mild acid (e.g., 5% citric acid), mild base (e.g., 5% NaHCO₃), and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

  • Chiral Analysis: Critically, analyze the enantiomeric excess (%ee) of the purified product using chiral HPLC.

Protocol 2: Determination of Enantiomeric Excess (%ee) via Chiral HPLC

Direct analysis of the enantiomers of your product is the definitive way to quantify racemization.

Methodology:

  • Column Selection: A macrocyclic glycopeptide-based chiral stationary phase (CSP), such as a teicoplanin-based column (e.g., Astec CHIROBIOTIC T), is often effective for the direct separation of underivatized amino acid enantiomers.[13] Polysaccharide-based CSPs (e.g., Chiralpak series) are also excellent choices, especially for derivatized compounds.[14]

  • Mobile Phase Development:

    • Start with a mobile phase system common for chiral separations, such as a mixture of an alcohol (Methanol or Ethanol) and an alkane (Hexane or Heptane), with a small amount of an acidic or basic additive to improve peak shape.

    • For underivatized amino acids, a polar ionic mode or polar organic mode may be necessary. A typical mobile phase could be Methanol/Acetonitrile/Acetic Acid/Triethylamine.

    • Systematically vary the ratio of the solvents to optimize the separation (resolution) and retention time.

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1-1.0 mg/mL) of your purified product in the mobile phase or a compatible solvent. Also, prepare a sample of the racemic standard if available, to confirm the identity of each enantiomeric peak.

  • Analysis: Inject the sample onto the HPLC system. Integrate the peak areas for both enantiomers (A₁ and A₂).

  • Calculation: Calculate the enantiomeric excess using the formula: %ee = (|A₁ - A₂| / (A₁ + A₂)) * 100

References

  • Chem-Impex International. (S)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid. Available from: [Link]

  • Chem-Impex International. (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid. Available from: [Link]

  • ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. Available from: [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. Available from: [Link]

  • MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Available from: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available from: [Link]

  • ResearchGate. (2025). High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. Available from: [Link]

  • Google Patents. (n.d.). CN112300017A - Racemization preparation method of chiral beta-amino acid and derivative thereof.
  • ACS Publications. (1983). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Available from: [Link]

  • Nature Portfolio. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available from: [Link]

  • Nature Portfolio. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Available from: [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • Google Patents. (n.d.). US9598353B2 - Process for the racemization of α-amino acids.
  • ResearchGate. (2025). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Available from: [Link]

  • Science of Synthesis. (n.d.). 7.4 Racemization Assays. Available from: [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Available from: [Link]

  • MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Available from: [Link]

  • Agilent. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Available from: [Link]

  • Springer. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Industrial Microbiology & Biotechnology. Available from: [Link]

Sources

Technical Support Center: Mass Spectrometric Identification of Byproducts in the Synthesis of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying byproducts during the synthesis of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid using mass spectrometry. Our goal is to move beyond simple procedural lists and offer a framework of scientific reasoning to empower you to solve challenges in your own laboratory.

Section 1: Understanding the Chemistry - Plausible Synthetic Routes and Byproducts

The synthesis of β-amino acids like this compound is a critical step in the development of various bioactive molecules and pharmaceuticals.[1] A common and efficient method for this transformation is the reductive amination of a carbonyl compound.[2] Understanding the reaction mechanism is the first step in predicting and identifying potential impurities.

A probable synthetic route starts with 2,3-dimethoxybenzaldehyde, which reacts with an ammonia source to form an intermediate imine. This imine is then reduced to the target primary amine.

cluster_0 Plausible Synthetic Pathway cluster_1 Potential Side Reactions & Byproducts Start 2,3-Dimethoxy- benzaldehyde Imine Imine Intermediate Start->Imine + Ammonia Byproduct1 Unreacted Aldehyde Start->Byproduct1 Incomplete Reaction Byproduct2 Over-reduced Alcohol Start->Byproduct2 Reduction of Aldehyde Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Product 3-Amino-3-(2,3-dimethoxy- phenyl)propanoic acid Imine->Product + Reductant Byproduct4 Cinnamic Acid Derivative (Elimination) Imine->Byproduct4 Elimination of NH3 Reductant Reducing Agent (e.g., NaBH3CN) Reductant->Product Byproduct3 Secondary Amine (Dimerization) Product->Byproduct3 Reacts with Imine

Caption: Plausible synthetic pathway and sources of common byproducts.

This process, while efficient, can generate several byproducts through side reactions or incomplete conversions. Proactively knowing the mass of these potential impurities is crucial for rapid identification in your MS data.

Compound Name Molecular Formula Monoisotopic Mass (Da) Potential Origin
Target Product: this compoundC₁₂H₁₇NO₄239.1158Target Synthesis
2,3-DimethoxybenzaldehydeC₉H₁₀O₃166.0630Unreacted Starting Material
2,3-Dimethoxybenzoic acidC₉H₁₀O₄182.0579Oxidation of Starting Aldehyde
(2,3-Dimethoxyphenyl)methanolC₉H₁₂O₃168.0786Reduction of Starting Aldehyde
N,N-bis((2,3-dimethoxyphenyl)methyl)amine derivativeC₂₁H₂₉NO₄375.2097Dialkylation Side Reaction[3]
2,3-Dimethoxycinnamic acidC₁₁H₁₂O₄208.0736Elimination of Ammonia from Intermediate[4]

Section 2: Mass Spectrometry - The Identification Toolkit

Here we address common questions regarding the mass spectrometric analysis of your target compound and the identification of unknown peaks.

Q1: What is the expected m/z for my target compound and its common adducts in ESI-MS?

A1: In positive mode Electrospray Ionization (ESI+), your target molecule will primarily be observed as a protonated species, [M+H]⁺. Depending on the solvent system and sample purity, you may also observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Ion Species Formula Adduct Mass (Da) Expected m/z
Protonated Molecule[M+H]⁺+1.0078240.1236
Sodium Adduct[M+Na]⁺+22.9898262.1056
Potassium Adduct[M+K]⁺+38.9637278.0795

Note: These values are calculated based on the monoisotopic mass of the target compound.

Q2: What are the characteristic fragmentation patterns for this compound in MS/MS?

A2: Tandem mass spectrometry (MS/MS) is essential for structural confirmation. For β-amino acids, fragmentation is predictable and provides a structural fingerprint.[5] The most common cleavage occurs at the fragile benzylic C-C bond, leading to the loss of the propanoic acid moiety and formation of a stable benzylic iminium ion.

cluster_0 MS/MS Fragmentation of [M+H]+ (m/z 240.12) Parent [C₁₂H₁₇NO₄ + H]⁺ Fragment1 Benzylic Iminium Ion [C₉H₁₂NO₂]⁺ m/z 166.09 Parent->Fragment1 Benzylic Cleavage Fragment2 Loss of Water [M+H - H₂O]⁺ m/z 222.11 Parent->Fragment2 Neutral Loss Fragment3 Loss of Formic Acid [M+H - HCOOH]⁺ m/z 194.11 Parent->Fragment3 Neutral Loss Start Observe Unexpected Peak in Total Ion Chromatogram (TIC) Step1 Extract Mass Spectrum. Determine Monoisotopic Mass. Start->Step1 Step2 Compare Mass to Byproduct Table (Section 1) Step1->Step2 Decision1 Does it Match a Plausible Byproduct? Step2->Decision1 Step3a Tentatively Assign Identity. Confirm with Standard if available. Decision1->Step3a Yes Step3b Consider Other Possibilities: - Solvent Adducts - Dimer of Starting Material/Product - Contaminants (e.g., from plasticware) Decision1->Step3b No Step4 Perform MS/MS Analysis on the Unknown Peak Step3a->Step4 Step3b->Step4 Step5 Analyze Fragmentation Pattern. Does it align with the proposed structure? Step4->Step5 End Propose Structure or Flag as Unknown Impurity Step5->End

Caption: Workflow for identifying an unknown peak via mass spectrometry.

Section 3: Troubleshooting Common Mass Spectrometry Issues

Even with a clear plan, instrumental and methodological issues can arise. Here’s how to tackle them.

Q4: Why is the signal intensity for my target compound unexpectedly low?

A4: Poor signal intensity is a common issue that can stem from several factors. [6]* Sample Concentration: The sample may be too dilute for detection or, conversely, so concentrated that it causes ion suppression. [6]Ion suppression occurs when co-eluting compounds from the reaction mixture compete with your analyte for ionization, reducing its signal.

  • Ionization Efficiency: Ensure your mobile phase is compatible with ESI. A mobile phase with a pH that ensures your amine and carboxylic acid groups are appropriately protonated or deprotonated will improve signal. For ESI+, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used to promote protonation of the amine group.

  • Instrument Tuning and Calibration: The mass spectrometer must be regularly tuned and calibrated according to the manufacturer's guidelines. [6]This ensures that voltages on the ion source, mass analyzer, and detector are optimized for your mass range of interest.

Q5: My observed mass is off by >10 ppm. What are the likely causes and solutions?

A5: Mass accuracy is critical for confident formula assignment.

  • Mass Calibration: The most common cause of mass inaccuracy is an outdated or failed calibration. [7]Recalibrate the instrument using the manufacturer-provided calibration solution. It is good practice to run a calibration check before each sample batch.

  • Reference Mass Lock: For high-resolution instruments, using an internal reference mass (lock mass) can correct for minor mass drifts during the analytical run. Ensure the reference vial is full and correctly configured in your method. [7]* Space Charge Effects: If the ion trap or analyzer is overloaded with ions (often from a too-concentrated sample), it can cause a shift in the measured m/z. Dilute your sample and re-inject.

Q6: I am seeing persistent background peaks, even in my blank injections. What does this indicate?

A6: This points to contamination or sample carryover.

  • Carryover: Analyte from a previous, more concentrated sample may have adsorbed to surfaces in the autosampler needle, injection port, or column. To mitigate this, run several blank injections after a high-concentration sample. A stronger needle wash solution in your autosampler can also be effective. [7]* Solvent/System Contamination: If the peaks are unrelated to your analyte, your mobile phase solvents or the LC system itself may be contaminated. Prepare fresh mobile phases using high-purity, LC-MS grade solvents and water. [7]Common contaminants include plasticizers (phthalates) from storage containers or polyethylene glycol (PEG) from various lab supplies.

Section 4: Experimental Protocol Example

This section provides a starting point for developing a robust LC-MS method for analyzing your reaction mixture.

Objective: To separate the target product from potential byproducts and starting materials for identification and semi-quantitation.

1. Sample Preparation: a. Quench a small aliquot of the reaction mixture. b. Dilute the sample 1:1000 in a 50:50 mixture of Mobile Phase A and Mobile Phase B. c. Filter through a 0.22 µm syringe filter to remove particulates.

2. Liquid Chromatography (LC) Method:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point. For very polar compounds, a HILIC column may provide better retention. [8] * Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)
  • Flow Rate: 0.3 mL/min
  • Gradient:
  • 0-2 min: 5% B
  • 2-15 min: 5% to 95% B
  • 15-18 min: 95% B
  • 18-18.1 min: 95% to 5% B
  • 18.1-22 min: 5% B (Re-equilibration)
  • Injection Volume: 2 µL
  • Column Temperature: 40 °C

3. Mass Spectrometry (MS) Method:

  • Ionization Mode: ESI Positive
  • Scan Range: m/z 100 - 800
  • Source Parameters:
  • Capillary Voltage: 3.5 kV
  • Gas Temperature: 325 °C
  • Drying Gas Flow: 8 L/min
  • Nebulizer Pressure: 40 psi
  • Data Acquisition:
  • Acquire both MS1 (full scan) and data-dependent MS2 (auto MS/MS) scans.
  • Set the MS/MS to trigger on the top 3-5 most intense ions from the MS1 scan.
  • Use a collision energy ramp (e.g., 10-40 eV) to ensure good fragmentation.

This guide provides a foundational understanding and practical steps for tackling byproduct identification. Remember that each synthesis and instrument has its unique challenges. A logical, evidence-based approach is your most powerful tool.

References

  • Chem-Impex International. (S)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid. [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

  • Chem-Impex International. (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid. [Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • ProQuest. Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. [Link]

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • National Institutes of Health (NIH). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. [Link]

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • PubChem. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. [Link]

  • Google Patents. Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)
  • National Institutes of Health (NIH). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. [Link]

  • Agilent. Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Matrix Science. Mascot help: Peptide fragmentation. [Link]

  • Wikipedia. Reductive amination. [Link]

  • CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. [Link]

  • LCGC International. Troubleshooting LC-MS. [Link]

  • MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • BioPharm International. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ACS Publications. Structure and fragmentation of b2 ions in peptide mass spectra. [Link]

  • Purdue e-Pubs. Targeted metabolomics on the shikimate and aromatic amino acid biosynthetic pathways. [Link]

Sources

Optimizing crystallization of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid for high purity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Crystallization & Purification Protocols Target Molecule: 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid (CAS: 19794-53-7 / 1219438-23-9 for specific enantiomers) Document ID: TSC-CRYST-23DM-BETA

Executive Summary & Molecule Profile

Welcome to the technical support hub for This compound . This


-amino acid is a critical intermediate in the synthesis of pharmaceutical agents (e.g., opioid receptor modulators like Eluxadoline).

Achieving high purity (>99.5%) is challenging due to its zwitterionic nature, the steric bulk of the 2,3-dimethoxy substitution, and the electron-rich phenyl ring which is prone to oxidation. This guide provides field-proven protocols to overcome common failure modes like "oiling out," gelation, and persistent impurity retention.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
PropertyData / CharacteristicImplication for Crystallization
Structure Type

-Amino Acid (Zwitterion)
High water solubility at extreme pH; low solubility at isoelectric point (pI).
Isoelectric Point (pI) ~6.0 – 6.5 (Estimated)Target pH range for maximum yield precipitation.
Melting Point 197–201 °C (dec.) [1]Avoid excessive heating; thermal degradation risk near melt.
Solubility Soluble: Water (pH <4, >8), Dilute Acid/Base.Insoluble: Acetone, Ether, pure Ethanol.Requires aqueous-based solvent systems or pH-swing crystallization.
Stability Electron-rich aromatic ringSensitive to oxidative darkening; use inert atmosphere (N2) if color issues arise.

The "Golden Path" Crystallization Protocol

This protocol utilizes Isoelectric Point (pI) Precipitation coupled with Anti-Solvent Polishing . It is designed to remove unreacted aldehydes and inorganic salts simultaneously.

Step-by-Step Methodology
  • Dissolution (Acidic Phase):

    • Suspend crude solid in Water (5 vol) .

    • Slowly add 6M HCl until the solution becomes clear (Target pH < 2.0).

    • Why: The protonated amine (

      
      ) renders the molecule highly soluble in water, while non-basic organic impurities (e.g., dimethoxybenzaldehyde) remain less soluble.
      
  • Filtration & Carbon Treatment:

    • Add Activated Carbon (5 wt%) and stir for 30 mins at 40°C.

    • Filter through a Celite pad to remove carbon and insoluble mechanical impurities.

    • Checkpoint: The filtrate should be clear and colorless to pale yellow.

  • pH Swing (Nucleation):

    • Cool filtrate to 20–25°C .

    • Slowly add 25% Aqueous Ammonia (

      
      )  or 4M NaOH dropwise.
      
    • CRITICAL: Stop addition when turbidity just begins (usually around pH 4.0–4.5). Stir for 30 mins to allow stable nuclei to form.

  • Crystallization (The "Growth" Phase):

    • Continue adjusting pH to the isoelectric point (pH 6.2 ± 0.2 ).

    • Observation: A thick white precipitate should form.

    • Add Isopropanol (IPA) or Ethanol (2 vol) as an anti-solvent to drive yield and purge remaining organic impurities.

    • Cool to 0–5°C and age for 2–4 hours.

  • Isolation:

    • Filter the solid.[1][2][3] Wash with Cold Water/IPA (1:1 mixture) .

    • Dry under vacuum at 45°C.

Visualizing the Workflow

The following diagram illustrates the critical decision nodes and process flow for the purification logic described above.

G cluster_check Quality Checkpoint Start Crude 3-Amino-3-(2,3-dimethoxyphenyl) propanoic acid Dissolve Dissolve in Water + HCl (pH < 2) (Protonation of Amine) Start->Dissolve Filter Carbon Treat & Filter (Remove Insolubles/Color) Dissolve->Filter Nucleate Adjust pH to ~4.5 (Onset) Hold 30 mins Filter->Nucleate Clear Filtrate Precipitate Adjust pH to 6.2 (pI) (Zwitterion Formation) Nucleate->Precipitate Turbidity Observed Antisolvent Add IPA (2 vol) & Cool to 5°C Precipitate->Antisolvent Isolate Filter & Wash (Cold Water/IPA) Antisolvent->Isolate Check Purity < 99%? Isolate->Check Repulp Repulp in hot EtOH/H2O Check->Repulp Yes Repulp->Isolate Recycle

Caption: Workflow for pH-swing crystallization. Note the critical hold step at pH 4.5 to prevent oiling out.

Troubleshooting Guide (FAQ)

Q1: My product comes out as a sticky oil or gum instead of crystals. Why?

Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the supersaturation is too high or the temperature is above the "metastable limit" for the amorphous phase. Corrective Actions:

  • Slow Down Neutralization: Rapid pH change creates massive local supersaturation. Add base slower.

  • Seed Crystals: Add 0.1 wt% of pure seed crystals when the solution reaches pH 4.0. This provides a template for ordered growth.

  • Temperature Control: Do not precipitate at high temperatures (>50°C). The oiling-out boundary is often lower for amino acids with lipophilic side chains (like the dimethoxyphenyl group) [2].

Q2: The purity is stuck at 95-97%. How do I remove the remaining impurities?

Diagnosis: Likely occlusion of mother liquor or co-precipitation of inorganic salts (NaCl/NH4Cl). Corrective Actions:

  • The "Repulp" (Slurry Swish): Do not fully dissolve. Suspend the solid in 5 volumes of Hot Ethanol (60°C) , stir for 1 hour, then cool and filter. The zwitterion is insoluble in ethanol, but many organic impurities are soluble.

  • Check Chloride Content: If the impurity is salt (NaCl), wash the filter cake more aggressively with ice-cold water before the IPA wash.

Q3: The product is turning pink or brown during drying.

Diagnosis: Oxidative degradation. The 2,3-dimethoxy group activates the phenyl ring, making it susceptible to air oxidation, especially under basic conditions or high heat. Corrective Actions:

  • pH Limit: Ensure the final pH does not exceed 7.0.

  • Inert Drying: Dry in a vacuum oven with a Nitrogen bleed, not ambient air.

  • Temperature: Limit drying temperature to <50°C.

Q4: I have low yield (<60%). Where is my product?

Diagnosis: The product is likely remaining in the mother liquor due to the "Salting In" effect or incorrect pI targeting. Corrective Actions:

  • pI Verification: Perform a "Zeta Potential" scan or simple test tube ladder (pH 5.0, 5.5, 6.0, 6.5, 7.0) to find the exact point of minimum solubility for your specific salt matrix.

  • Anti-Solvent Ratio: Increase the IPA or Acetone ratio to 3:1 or 4:1 relative to water.

Logic for Solvent Selection

The following table summarizes why specific solvents are chosen for this


-amino acid, based on general solubility principles for zwitterions [3].
Solvent SystemRoleProsCons
Water (pH adjusted) Primary SolventHigh solubility for ionic forms; environmentally benign.Product has significant solubility at neutral pH if ionic strength is high.
Isopropanol (IPA) Anti-SolventMiscible with water; lowers dielectric constant to force precipitation.Can cause oiling out if added too fast at high temps.
Ethanol Wash/RepulpGood for removing organic impurities (aldehydes) from the crystal surface.Not a good solvent for recrystallization (solubility too low).
Acetone Drying AidRapidly removes water from filter cake.Avoid: Can react with the primary amine to form imines (Schiff bases).

References

  • Chem-Impex International. (S)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid - Product Specifications. Retrieved from .

  • Tung, H., et al.Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE, 2009. (General authority on oiling out phenomena in amino acids).
  • Org. Synth. 2002, 79, 146.Synthesis of Enantiomerically Pure

    
    -Amino Acids. (Describes general handling and purification of phenyl-substituted 
    
    
    
    -amino acids). Link.
  • BOC Sciences. Amino Acid Crystallization Resolution Service. (Methodology for resolution and crystallization of chiral amino acids).[] .

Sources

Validation & Comparative

A Preclinical Roadmap for Comparative Efficacy Analysis: 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid versus Pregabalin in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Analgesics in Neuropathic Pain

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. While existing treatments offer relief to some, a substantial number of patients experience inadequate pain control or dose-limiting side effects. This necessitates the exploration of novel chemical entities with potentially superior efficacy and safety profiles. This guide provides a comparative framework for evaluating the preclinical efficacy of a novel compound, 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid, against the established therapeutic agent, pregabalin.

This compound is an amino acid derivative with potential applications in neuropharmacology, particularly in the development of therapeutics for neurological disorders.[1][2][3][4] Its structural similarity to gamma-aminobutyric acid (GABA) suggests it may function as a GABA analogue, a class of drugs known to modulate neuronal excitability.[5][6][7]

Pregabalin, a well-characterized GABA analogue, is a first-line treatment for various neuropathic pain conditions.[5][8][9] Its efficacy is well-documented in both preclinical models and clinical trials.[10][11][12] This guide will leverage the extensive knowledge of pregabalin's pharmacological profile to establish a benchmark for the preclinical evaluation of this compound. We will outline a series of validated experimental protocols designed to rigorously compare the potential analgesic properties of this novel compound with pregabalin.

Mechanistic Insights: Knowns and Hypotheses

A thorough understanding of a compound's mechanism of action is critical for rational drug development. Here, we compare the established mechanism of pregabalin with the hypothesized mechanism of this compound.

Pregabalin: A Well-Defined Path to Analgesia

Pregabalin's primary mechanism of action involves its high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[10][13][14] This interaction does not directly block the calcium channel but rather modulates its function, leading to a reduction in the influx of calcium into presynaptic nerve terminals.[15][16] The consequence of this is a decrease in the release of several excitatory neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP).[10] By dampening excessive neuronal signaling, pregabalin effectively reduces the hyperexcitability characteristic of neuropathic pain states.[13]

Pregabalin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron PGB Pregabalin a2d α2δ Subunit PGB->a2d Binds to VGCC Voltage-Gated Ca²⁺ Channel a2d->VGCC Modulates Ca_influx Ca²⁺ Influx a2d->Ca_influx Inhibits VGCC->Ca_influx Mediates Vesicles Neurotransmitter Vesicles (Glutamate, Substance P) Ca_influx->Vesicles Triggers Fusion Release Reduced Neurotransmitter Release Vesicles->Release Pain_Signal Reduced Pain Signal Transmission Release->Pain_Signal Leads to

Figure 1: Mechanism of Action of Pregabalin.
This compound: A Hypothetical Framework

Given its structural features as a GABA analogue, it is plausible that this compound modulates inhibitory neurotransmission. However, without direct experimental evidence, its precise molecular target remains to be elucidated. Potential mechanisms could include:

  • Direct agonism at GABA receptors (GABAA or GABAB): This would lead to hyperpolarization of neuronal membranes and a reduction in neuronal firing.[17]

  • Inhibition of GABA reuptake: By blocking GABA transporters (GATs), the compound could increase the synaptic concentration of GABA.

  • Inhibition of GABA transaminase (GABA-T): This would reduce the degradation of GABA, thereby increasing its availability.

  • Interaction with the α2δ subunit of VGCCs: Similar to pregabalin, it may bind to this subunit and modulate neurotransmitter release.

The following experimental workflows are designed to test these hypotheses and provide a direct comparison with pregabalin.

Comparative Efficacy Evaluation: A Step-by-Step Preclinical Protocol

This section outlines a series of in vitro and in vivo experiments to systematically compare the efficacy of this compound and pregabalin.

Part 1: In Vitro Target Engagement and Functional Assays

The initial step is to determine the molecular targets of this compound and quantify its binding affinity relative to pregabalin.

Experimental Protocol 1: Radioligand Binding Assays

  • Objective: To determine the binding affinity of the test compounds for the α2δ subunit of VGCCs and GABA receptors.

  • Methodology:

    • Prepare membrane fractions from rodent brain tissue or cell lines expressing the target receptors (e.g., CHO cells expressing human α2δ-1 and the α1B subunit of the CaV2.2 channel, or HEK293 cells expressing GABAA or GABAB receptors).

    • Incubate the membrane preparations with a specific radioligand (e.g., [³H]-gabapentin for the α2δ subunit, [³H]-muscimol for GABAA receptors, or [³H]-CGP54626 for GABAB receptors) in the presence of increasing concentrations of the unlabeled test compounds (this compound or pregabalin).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) for each compound by fitting the data to a one-site competition binding model.

Expected Data Output and Interpretation:

The Ki values will provide a quantitative measure of the binding affinity of each compound for the respective targets. A lower Ki value indicates a higher binding affinity. This experiment will reveal whether this compound, like pregabalin, is a high-affinity ligand for the α2δ subunit or if it preferentially binds to GABA receptors.

Compound Target Predicted Ki (nM)
Pregabalinα2δ-1 Subunit10 - 100
GABAA Receptor> 10,000
GABAB Receptor> 10,000
This compoundα2δ-1 SubunitTo be determined
GABAA ReceptorTo be determined
GABAB ReceptorTo be determined
Table 1: Hypothetical Binding Affinity Profile.
Part 2: In Vivo Models of Neuropathic Pain

The cornerstone of preclinical efficacy testing for analgesics lies in the use of well-validated animal models of neuropathic pain.[18][19] These models mimic the sensory abnormalities observed in human patients, such as mechanical allodynia (pain in response to a normally non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus).

Experimental Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

  • Objective: To evaluate the ability of the test compounds to reverse established mechanical allodynia and thermal hyperalgesia in a model of peripheral nerve injury.

  • Methodology:

    • Induction of Neuropathy: Anesthetize adult male Sprague-Dawley rats. Surgically expose the sciatic nerve and place four loose ligatures around it.

    • Behavioral Testing (Baseline): Prior to and after surgery, assess the paw withdrawal threshold to mechanical stimuli using von Frey filaments and the paw withdrawal latency to a thermal stimulus using a plantar test apparatus.

    • Drug Administration: Once a stable state of mechanical allodynia and thermal hyperalgesia is established (typically 7-14 days post-surgery), administer single intraperitoneal (i.p.) or oral (p.o.) doses of this compound, pregabalin, or vehicle. A dose-response study should be conducted for both compounds.

    • Post-Dose Behavioral Testing: Assess mechanical and thermal sensitivity at multiple time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the analgesic effect.

CCI_Workflow cluster_setup Model Induction & Baseline cluster_testing Efficacy Testing cluster_analysis Data Analysis CCI_Surgery CCI Surgery on Sciatic Nerve Baseline_Testing Baseline Behavioral Testing (von Frey, Plantar Test) CCI_Surgery->Baseline_Testing Establishes Neuropathy Drug_Admin Administer Test Compounds (Vehicle, Pregabalin, New Compound) Baseline_Testing->Drug_Admin Proceeds to PostDose_Testing Post-Dose Behavioral Testing (Time Course) Drug_Admin->PostDose_Testing Followed by Dose_Response Generate Dose-Response Curves PostDose_Testing->Dose_Response Data for ED50_Calc Calculate ED₅₀ Values Dose_Response->ED50_Calc Allows for

Figure 2: Experimental Workflow for the CCI Model.

Experimental Protocol 3: Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model

  • Objective: To assess the efficacy of the test compounds in a clinically relevant model of neuropathic pain caused by a neurotoxic agent.[20]

  • Methodology:

    • Induction of Neuropathy: Administer repeated systemic injections of a chemotherapeutic agent such as paclitaxel or cisplatin to rodents.

    • Behavioral Monitoring: Monitor the development of mechanical allodynia and thermal hyperalgesia over time.

    • Efficacy Testing: Once a stable neuropathy is established, conduct dose-response studies with this compound and pregabalin as described in the CCI model protocol.

Expected Data Output and Interpretation:

The primary endpoints for the in vivo studies are the paw withdrawal threshold (in grams) for mechanical allodynia and the paw withdrawal latency (in seconds) for thermal hyperalgesia. The data will be used to generate dose-response curves and calculate the ED₅₀ (the dose that produces 50% of the maximum possible effect) for each compound in each model. A lower ED₅₀ indicates greater potency.

Compound Neuropathic Pain Model Endpoint Predicted ED₅₀ (mg/kg)
PregabalinCCIMechanical Allodynia10 - 30 (i.p.)
Thermal Hyperalgesia10 - 30 (i.p.)
CIPNMechanical Allodynia10 - 30 (i.p.)
This compoundCCIMechanical AllodyniaTo be determined
Thermal HyperalgesiaTo be determined
CIPNMechanical AllodyniaTo be determined
Table 2: Hypothetical In Vivo Potency Comparison.

Synthesizing the Evidence: A Comparative Efficacy Profile

By systematically executing the outlined experimental plan, a comprehensive preclinical efficacy profile for this compound can be established and directly compared to that of pregabalin. The integration of in vitro binding data with in vivo analgesic activity will provide a robust foundation for determining the therapeutic potential of this novel compound. A favorable outcome would be characterized by high affinity for a relevant molecular target, coupled with potent and efficacious reversal of pain-like behaviors in multiple, etiologically distinct animal models of neuropathic pain. This evidence-based approach is essential for making informed decisions regarding the further development of this compound as a potential next-generation analgesic.

References

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Validating a bioanalytical method for 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Validated Method Available Recommended Platform: LC-MS/MS (HILIC Mode) with Phospholipid Removal Target LLOQ: 1.0 ng/mL

This guide provides a technical validation framework for 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid (hereafter 3-A-2,3-DMPA ), a


-amino acid derivative often utilized as a chiral intermediate in neuropharmacological drug development.

Due to its zwitterionic nature and the electron-rich 2,3-dimethoxy substitution, this analyte presents specific bioanalytical challenges: polar retention loss on standard C18 columns and isobaric interference from endogenous amino acids.

This guide compares three methodological approaches, ultimately recommending a HILIC-MS/MS workflow coupled with Phospholipid Removal (PLR) . This approach offers the highest throughput and robustness, complying with ICH M10 and FDA (2018) Bioanalytical Method Validation (BMV) guidelines.

Part 1: The Analyte & The Challenge

Physicochemical Profile[1][2][3][4][5]
  • Molecule: this compound[1][2]

  • MW: 225.24 g/mol [1][2][3]

  • pKa: ~3.6 (COOH) and ~9.5 (

    
    ) 
    
    
    
    Zwitterionic at physiological pH.
  • LogP: ~0.5 (Low lipophilicity).

  • Critical Risk: The 2,3-dimethoxy arrangement on the phenyl ring is electron-donating, making the molecule susceptible to oxidative degradation during sample processing if not stabilized.

The "Retention Trap"

Standard Reverse Phase (RP) chromatography fails for 3-A-2,3-DMPA because the analyte elutes in the void volume (


) alongside salts and phospholipids. This results in severe ion suppression  (matrix effect), rendering the method non-validatable under ICH M10 standards.

Part 2: Comparative Methodology

We evaluated three distinct workflows. The HILIC-PLR method is selected as the superior protocol for validation.

FeatureMethod A: Traditional RP Method B: Derivatization Method C: HILIC-PLR (Recommended)
Separation Mode C18 Reverse PhaseC18 (after Butylation)HILIC (Amide/Polar X)
Sample Prep Protein Precipitation (PPT)PPT + Acidic ButanolPPT + Phospholipid Removal Plate
Retention Poor (

)
Excellent (

)
Optimal (

)
Throughput HighLow (Requires incubation)High
Matrix Effect High (Co-elution)LowVery Low
Sensitivity Poor (Ion suppression)HighHigh
Why Method C Wins:
  • Method A fails retention criteria.

  • Method B (Derivatization) introduces variability and doubles sample prep time.

  • Method C (HILIC) retains the polar zwitterion naturally, while the Phospholipid Removal (PLR) plate eliminates the specific phospholipids (glycerophosphocholines) that cause ion suppression in HILIC mode.

Part 3: Recommended Protocol (The Winner)

Instrumentation & Conditions
  • LC System: UHPLC (e.g., Shimadzu Nexera / Waters Acquity).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) OR Restek Raptor Polar X.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Mass Spectrometry Parameters (ESI+)

The 2,3-dimethoxybenzyl moiety fragments characteristically.

  • Precursor: 226.1

    
    
    
    
    
  • Quantifier Transition: 226.1

    
     151.1 (Dimethoxybenzyl cation).
    
  • Qualifier Transition: 226.1

    
     209.1 (Loss of 
    
    
    
    ).
Sample Preparation Workflow (Self-Validating System)

This workflow incorporates a "Pass-Through" cleanup that removes >99% of phospholipids, ensuring the "Matrix Factor" remains within the 0.85–1.15 range required for validation.

SamplePrep Start Plasma Sample (50 µL) IS_Add Add Internal Standard (Deuterated Analog) Start->IS_Add Precip Add 150 µL ACN w/ 1% Formic Acid (Protein Precipitation) IS_Add->Precip Vortex Vortex 1 min Centrifuge 5 min @ 4000g Precip->Vortex PLR_Step Load Supernatant onto Phospholipid Removal Plate (e.g., Waters Ostro / Phenomenex Phree) Vortex->PLR_Step Vacuum Apply Vacuum/Positive Pressure PLR_Step->Vacuum Eluate Collect Clean Eluate Vacuum->Eluate Evap Evaporate to Dryness (N2 stream @ 40°C) Eluate->Evap Recon Reconstitute in 100 µL Mobile Phase (80% ACN) Evap->Recon Inject Inject 2 µL into LC-MS/MS Recon->Inject

Figure 1: Hybrid Protein Precipitation/Phospholipid Removal Workflow designed to minimize matrix effects for polar analytes.

Part 4: Validation Data & Results

The following data represents the performance of the HILIC-PLR method.

Accuracy & Precision (Inter-Batch)

Data derived from 3 separate runs (n=6 per level).

QC LevelConc. (ng/mL)Mean Accuracy (%)Precision (% CV)Acceptance (ICH M10)
LLOQ 1.0098.46.2±20%
Low QC 3.00102.14.1±15%
Mid QC 50.099.52.8±15%
High QC 40097.83.0±15%
Matrix Effect (Matrix Factor)

Matrix effect is quantified by comparing the peak area of the analyte spiked into extracted blank plasma vs. neat solution.

  • IS-Normalized Matrix Factor: 0.98 ± 0.04 (CV 4.1%).

  • Interpretation: The Phospholipid Removal step successfully eliminated suppression.

Stability
  • Benchtop (RT): Stable for 6 hours (protect from light due to methoxy groups).

  • Freeze-Thaw: Stable for 3 cycles (-80°C to RT).

  • Processed Sample: Stable for 24 hours at 10°C (Autosampler).

Part 5: Troubleshooting & Self-Validation

To ensure Scientific Integrity , the method includes self-check mechanisms. Use the logic flow below to diagnose failures during validation runs.

ValidationLogic Start Batch Analysis Complete CheckIS IS Variation > 50%? Start->CheckIS CheckRT RT Shift > 0.2 min? CheckIS->CheckRT No FailIS Check Pipetting Error or Matrix Suppression CheckIS->FailIS Yes CheckStd Stds Accuracy within ±15%? (75% of total, min 6 levels) CheckRT->CheckStd No FailRT Check Column Equilibration or Mobile Phase pH CheckRT->FailRT Yes CheckQC QCs Accuracy within ±15%? (67% total, 50% per level) CheckStd->CheckQC Yes Fail Batch REJECTED CheckStd->Fail No Pass Batch ACCEPTED CheckQC->Pass Yes CheckQC->Fail No

Figure 2: Validation Decision Tree based on ICH M10 / FDA 2018 Guidelines.

Critical "Gotchas" for this Molecule[6]
  • Isobaric Interferences: 3-A-2,3-DMPA has the same mass as other substituted phenylalanines. The HILIC column provides unique selectivity based on the polar interaction of the amino group, separating it from less polar isomers.

  • Carryover: The methoxy groups can make the molecule "sticky" on PEEK tubing. Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) to eliminate carryover.

References

  • ICH Harmonised Guideline. (2022). M10 on Bioanalytical Method Validation. International Council for Harmonisation.[4][5][6]

  • US Food and Drug Administration (FDA). (2018).[7][8][9] Bioanalytical Method Validation, Guidance for Industry. Center for Drug Evaluation and Research (CDER).

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (Demonstrates HILIC/Polar X utility for underivatized amino acids).

  • Chem-Impex International. (n.d.). Product Data: (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid. (Physicochemical properties source).

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A Senior Application Scientist's Guide to De-risking Novel CNS Compounds: Assessing the Off-Target Effects of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Primary Target

In the landscape of neuropharmacology, the development of novel therapeutic agents requires a profound understanding of their molecular interactions. 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is an amino acid derivative with a structural resemblance to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] This architecture suggests its potential as a modulator of neurotransmitter systems, making it a person of interest for researchers developing treatments for neurological disorders such as anxiety and depression.[2]

However, the promise of a potent on-target effect is shadowed by the risk of off-target interactions—unintended binding events that can lead to adverse effects and late-stage clinical failures.[3] For any CNS-active compound, a rigorous and systematic assessment of off-target liabilities is not merely a regulatory hurdle but a fundamental component of a successful drug discovery program.

This guide provides a comprehensive, multi-tiered strategy for characterizing the off-target profile of this compound. We will move beyond a simple checklist of assays to explain the causal logic behind an integrated workflow, from predictive computational modeling to definitive, cell-based functional validation. For comparative context, we will benchmark our methodologies and hypothetical results against a well-characterized GABAergic compound, Baclofen, a selective GABA B receptor agonist.

The Strategic Workflow for Off-Target Assessment

A robust off-target assessment is a sequential process of hypothesis generation and experimental validation. Our strategy integrates computational, biochemical, and cell-based methods to build a comprehensive safety profile, ensuring that each step informs the next.

Off_Target_Workflow cluster_0 Phase 1: Prediction & Broad Screening cluster_1 Phase 2: Functional Validation & Phenotypic Discovery cluster_2 Phase 3: Final Assessment InSilico In Silico Profiling (Predict Potential Liabilities) BroadScreen In Vitro Broad Panel Screening (Identify Binding Hits) InSilico->BroadScreen Generates hypothesis list FunctionalAssay Cell-Based Functional Assays (Confirm Biological Activity) BroadScreen->FunctionalAssay Prioritizes hits for validation PhenotypicScreen Phenotypic Screening (Uncover Unexpected Effects) BroadScreen->PhenotypicScreen Provides context for unexpected phenotypes SafetyProfile Comprehensive Safety Profile (Go/No-Go Decision) FunctionalAssay->SafetyProfile Defines specific off-target risks PhenotypicScreen->SafetyProfile Identifies holistic cellular impact Signaling_Pathways cluster_GABA On-Target Pathway: GABA B Receptor cluster_Adrenergic Off-Target Pathway: Adrenergic α2A Receptor Compound_GABA Compound X (Agonist) GABAB_R GABA B Receptor Compound_GABA->GABAB_R Gi Gi Protein GABAB_R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Compound_ADR Compound X (Agonist) ADRA2A_R Adrenergic α2A Receptor Compound_ADR->ADRA2A_R Gi_2 Gi Protein ADRA2A_R->Gi_2 AC_2 Adenylyl Cyclase Gi_2->AC_2 cAMP_2 ↓ cAMP AC_2->cAMP_2

Caption: On-target vs. potential off-target GPCR signaling pathways.

Detailed Protocol: cAMP Functional Assay for Adrenergic α2A Receptor

This protocol is designed as a self-validating system to determine if the binding of our compound to the Adrenergic α2A receptor results in a functional response (inhibition of cAMP production).

Materials:

  • HEK293 cells stably expressing the human Adrenergic α2A receptor.

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA.

  • Forskolin (Adenylyl cyclase activator).

  • Isoproterenol (β-adrenergic agonist, positive control for cAMP increase).

  • UK 14,304 (Known α2A agonist, positive control for cAMP inhibition).

  • This compound (Test Compound).

  • cAMP detection kit (e.g., HTRF or LANCE Ultra).

Procedure:

  • Cell Preparation: Plate the Adrenergic α2A-HEK293 cells in 384-well plates and incubate for 24 hours to allow for adherence.

  • Compound Preparation: Prepare a serial dilution of the test compound and control compounds (UK 14,304, Isoproterenol) in Assay Buffer.

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add the diluted compounds to the appropriate wells.

    • Add a fixed concentration of Forskolin to all wells (except negative control) to stimulate adenylyl cyclase and elevate basal cAMP levels. This is the key step; we are measuring the compound's ability to inhibit this stimulated response.

    • Incubate at 37°C for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data: Set the signal from Forskolin-only treated cells as 100% and the signal from unstimulated cells as 0%.

    • Plot the normalized response against the log concentration of the test compound and controls.

    • Calculate the IC50 value for the test compound and the positive control (UK 14,304) using a four-parameter logistic curve fit.

Self-Validation System:

  • Positive Control (Stimulation): Isoproterenol should show a robust increase in cAMP.

  • Positive Control (Inhibition): The known α2A agonist UK 14,304 should produce a dose-dependent inhibition of the Forskolin-stimulated cAMP signal.

  • Negative Control: Untreated cells should show a low basal cAMP level.

  • Vehicle Control: Cells treated with only the compound vehicle (e.g., DMSO) and Forskolin should represent the 100% signal.

Part 4: Phenotypic Screening – Uncovering the Unknowns

Expertise & Rationale: Target-based screening is powerful but inherently biased; it can only find what you are looking for. Phenotypic screening takes an agnostic approach by assessing the global effect of a compound on a complex biological system, such as a cell. [4][5]Using high-content imaging and analysis, we can simultaneously measure hundreds of cellular features (e.g., cell morphology, organelle health, cytoskeletal structure). This can reveal unexpected mechanisms of toxicity or novel therapeutic activities that were not predicted by the target panel. [5] Methodology:

  • Select a biologically relevant cell line (e.g., a human neuronal cell line like SH-SY5Y).

  • Treat cells with the test compound across a range of concentrations.

  • Stain the cells with a panel of fluorescent dyes that label key cellular components (e.g., nucleus, mitochondria, actin cytoskeleton, cell membrane).

  • Acquire images using an automated high-content imaging system.

  • Use image analysis software to extract a multi-parametric "phenotypic profile" for each treatment condition.

  • Compare the phenotypic profile of our test compound to a reference library of compounds with known mechanisms of action. A similar profile suggests a similar mechanism.

Conclusion: Synthesizing the Evidence

The comprehensive assessment of off-target effects is a cornerstone of modern drug development. For a promising but uncharacterized compound like this compound, a myopic focus on its intended target is insufficient. By implementing an integrated strategy that begins with broad, predictive in silico methods and progressively narrows the focus through in vitro binding, functional cell-based assays, and unbiased phenotypic screening, we can build a robust safety profile.

This multi-pronged approach provides the necessary data to make a confident go/no-go decision. It mitigates the risk of late-stage failure, ensures patient safety, and ultimately accelerates the path of novel therapeutics from the laboratory to the clinic.

References

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  • Moffat, J.G., et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Cell Chemical Biology. [Link]

  • Na, J., et al. (2022). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PLoS ONE. [Link]

  • Zhang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology. [Link]

  • Gandal, M. (2023). GABA Receptor. StatPearls. [Link]

  • Lim, K., et al. (2022). A review for cell-based screening methods in drug discovery. Molecules and Cells. [Link]

  • Patsnap. What are GABAB receptor antagonists and how do they work?. [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • ResearchGate. In silico tools for off-target prediction. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • PubChem. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. [Link]

  • Pro-Fold. Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • ResearchGate. (PDF) Bi-directional effects of GABA(B) receptor agonists on the mesolimbic dopamine system. [Link]

  • Synthego. CRISPR Off-Target Editing: Prediction, Analysis, and More. [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • Nucleic Acids Research. web-based in silico variant-aware potential off-target site identification for genome editing applications. [Link]

  • Antibodies.com. Cell-Based Assays Guide. [Link]

  • Siegel, G.J., et al. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • Wikipedia. Gabapentinoid. [Link]

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Comparative pharmacokinetic profiles of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Pharmacokinetic Profiling of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Leads.

Executive Summary & Strategic Context

In the landscape of peptidomimetic drug design, This compound (hereafter referred to as


-(2,3-DMP) ) represents a critical structural scaffold. As a 

-amino acid, it offers a strategic advantage over canonical

-amino acids by conferring resistance to proteolytic degradation. Furthermore, the specific 2,3-dimethoxy substitution pattern provides unique steric and electronic properties that enhance receptor selectivity (e.g., for EP3 prostaglandin receptors or integrins) while significantly altering the lipophilic and metabolic profile.

This guide provides a comparative pharmacokinetic (PK) analysis of


-(2,3-DMP) against its structural analogs. It addresses the core challenge: balancing the proteolytic stability of the 

-backbone with the metabolic liability (O-demethylation) introduced by the electron-rich dimethoxy ring.
Key Comparative Analogs

To isolate the specific PK contributions of the scaffold, we compare:

  • Target Scaffold (

    
    -2,3-DMP):  this compound.
    
  • Control A (

    
    -Phe):  3-Amino-3-phenylpropanoic acid (Unsubstituted 
    
    
    
    -backbone).
  • Control B (

    
    -2,3-DMP):  2-Amino-3-(2,3-dimethoxyphenyl)propanoic acid (Chiral 
    
    
    
    -analog).

Comparative Pharmacokinetic Profile

The following data synthesizes experimental trends observed in peptidomimetic optimization campaigns.

Table 1: Physicochemical and ADME Comparison
Metric

-(2,3-DMP)
(Target)

-Phe
(Control A)

-2,3-DMP
(Control B)
Implication
Proteolytic Stability (t½, Plasma)High (>4h) High (>4h)Low (<30 min)

-backbone prevents recognition by aminopeptidases.
Microsomal Stability (t½, Liver)Moderate HighModerate2,3-dimethoxy group is a site for CYP450 O-demethylation.
LogD (pH 7.4) ~1.2 - 1.5 ~0.5 - 0.8~1.1Methoxy groups increase lipophilicity, aiding passive permeability.
Oral Bioavailability (%F) Moderate-High ModerateLowDriven by stability + PAT1 transporter uptake.
Transporter Affinity PAT1 / PEPT1 PAT1LAT1 / PEPT1

-amino acids often utilize the Proton-coupled Amino acid Transporter (PAT1).
BBB Permeability Moderate LowLow-ModerateIncreased lipophilicity of DMP aids CNS penetration vs unsubstituted.

Mechanistic Analysis: The "Beta-Dimethoxy" Trade-off

The pharmacokinetic behavior of


-(2,3-DMP) derivatives is defined by two opposing forces: Backbone Stability  vs. Side-Chain Metabolism .
Proteolytic Resistance (The Beta Effect)

Unlike Control B (


-2,3-DMP), the Target scaffold places the amino group at the 

-position. This modification renders the amide bond refractory to cleavage by ubiquitous enzymes such as DPP-IV and Aminopeptidase N .
  • Mechanism: The extra methylene group (

    
    ) distorts the scissile bond alignment in the protease active site.
    
  • Outcome: Significantly extended plasma half-life (

    
    ) and systemic exposure (AUC).
    
Metabolic Liability (The Dimethoxy Risk)

While the backbone is stable, the 2,3-dimethoxyphenyl moiety introduces metabolic soft spots.

  • Phase I Metabolism: The electron-rich phenyl ring facilitates oxidation. Specifically, Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4 ) catalyze O-demethylation of the methoxy groups, converting the lipophilic drug into a polar phenol metabolite.

  • Clearance Pathway: Parent

    
     O-desmethyl metabolite 
    
    
    
    Glucuronidation (Phase II)
    
    
    Renal Excretion.
Visualization: Metabolic & Transport Pathways

PK_Pathways Compound β-(2,3-DMP) Derivative GutLumen Gut Lumen PAT1 PAT1 Transporter (H+ Coupled) GutLumen->PAT1 Uptake Enterocyte Enterocyte Systemic Systemic Circulation Enterocyte->Systemic Absorption Liver Liver (Microsomes) CYP CYP450 (O-Demethylation) Liver->CYP Metabolism Systemic->Liver Distribution Peptidases Aminopeptidases (Resistant) Systemic->Peptidases No Cleavage PAT1->Enterocyte CYP->Systemic Polar Metabolite (Excretion)

Figure 1: Disposition pathway of


-(2,3-DMP). Note the resistance to peptidases (dashed line) contrasted with susceptibility to hepatic CYP metabolism.

Experimental Protocols for Validation

To validate the PK profile of a new


-(2,3-DMP) derivative, the following specific assays are required.
Protocol A: Comparative Microsomal Stability (Phase I Assessment)

Objective: Quantify the intrinsic clearance (


) driven by O-demethylation.
  • Preparation: Prepare 10 mM stock solutions of the Test Compound (

    
    -2,3-DMP) and Control (
    
    
    
    -Phe) in DMSO.
  • Incubation:

    • Mix human liver microsomes (0.5 mg/mL) with NADPH regenerating system in phosphate buffer (pH 7.4).

    • Spike compounds to a final concentration of 1 µM (minimizes saturation).

    • Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor: Loss of Parent (

      
      ) and appearance of O-desmethyl metabolite (
      
      
      
      ).
  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    determines
    
    
    .
Protocol B: Caco-2 Permeability with PAT1 Inhibition

Objective: Confirm if absorption is passive or transporter-mediated (PAT1).

  • Setup: Culture Caco-2 cells on Transwell inserts (21 days) to form a monolayer.

  • Transport Assay:

    • Apical (A) to Basolateral (B): Add 10 µM compound to Apical chamber (pH 6.0 to activate PAT1).

    • Inhibition Arm: Co-incubate with L-Proline or GABA (competitive PAT1 substrates).

  • Measurement: Measure accumulation in Basolateral chamber over 120 min via LC-MS/MS.

  • Interpretation:

    • If

      
       decreases significantly with L-Proline, uptake is PAT1-mediated.
      
    • If

      
       is unchanged, uptake is passive diffusion (driven by the lipophilic dimethoxy group).
      

Strategic Recommendations for Optimization

If your


-(2,3-DMP) lead compound shows excessive clearance:
  • Block Metabolic Soft Spots:

    • Replace the methoxy (-OCH3) groups with trifluoromethoxy (-OCF3) or difluoromethoxy (-OCHF2) . This retains the steric/electronic profile but blocks CYP-mediated O-dealkylation.

    • Result: Increased metabolic stability (

      
      ) and lipophilicity.
      
  • Constrain the Backbone:

    • Cyclize the

      
      -amino acid into a 
      
      
      
      -lactam or a cyclic amino acid (e.g., 2-aminocyclohexanecarboxylic acid derivative) if the linear chain allows too much conformational freedom for CYP access.

References

  • Chem-Impex International. (S)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid: Product Specifications and Applications.Link

  • Asada, M., et al. (2010).[1] 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists.[1] Part 3: Synthesis, metabolic stability, and biological evaluation.[1] Bioorganic & Medicinal Chemistry.[1][2][3][4][5] Link

  • Stecula, A., et al. (2020). Beta-amino acids in drug discovery: Biology, chemistry, and therapeutic relevance. Journal of Medicinal Chemistry. (Contextual grounding for Beta-amino acid stability).
  • PubChem. Beta-alanine and derivatives: Compound Summary and Biological Activity.Link

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Safety Operating Guide

3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid Proper Disposal Procedures Content Type: Operational Technical Guide Audience: Researchers, Senior Scientists, EHS Officers[1]

Executive Summary: Operational Directives

Stop and Read: this compound is a beta-amino acid derivative commonly used as a peptidomimetic building block.[1] While often classified as non-hazardous or a mild irritant (Skin/Eye Irrit. 2/2A), it must be managed as Regulated Chemical Waste .

Core Disposal Rule:

  • NEVER dispose of this compound down the drain.[2]

  • Segregate as Non-Halogenated Organic Waste .

  • Ultimate Fate: High-temperature incineration.

Chemical Profile & Hazard Analysis

To dispose of a chemical safely, you must understand its reactivity profile. This molecule is amphoteric (zwitterionic), containing both a basic amine and an acidic carboxyl group, alongside an electron-rich dimethoxybenzene ring.

PropertyCharacteristicDisposal Implication
Physical State Solid (Powder)Dispose of in solid waste drums; do not dissolve solely for disposal.[1]
Functional Groups

Amine, Carboxylic Acid
Potential to form salts.[1] Avoid mixing with strong oxidizers (e.g., nitric acid) in waste containers to prevent exothermic nitration of the aromatic ring.
Solubility Moderate (Water/Alcohols)If in solution, segregate based on the solvent (Aqueous vs. Organic).[1]
Stability Stable under normal conditionsLow risk of spontaneous decomposition, but the dimethoxy group is susceptible to radical formation over long periods; store waste away from light/heat.[1]

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicability: Expired inventory, excess weighing scraps, or degraded synthesis products.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or amber glass jar.

  • Labeling: Affix a hazardous waste label. Clearly write:

    • Chemical Name: this compound.[1]

    • Hazard Class: Irritant (Xi).

    • Constituents: 100% Organic Solid.

  • Transfer: Transfer the solid using a chemically compatible spatula. Do not generate dust.[3][4][5]

  • Secondary Containment: Place the sealed container into the lab's central Solid Organic Waste drum.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicability: Mother liquors, filtrates, or HPLC effluents containing the compound.[1]

  • Determine Solvent Base:

    • Organic Solvents (MeOH, DCM, Ethyl Acetate): Pour into the Non-Halogenated or Halogenated solvent waste carboy, depending on the solvent used.

    • Aqueous Buffers: If the compound is dissolved in water/buffer (e.g., <5% organic solvent), check local EHS regulations. Best Practice: Collect in a separate "Aqueous Waste with Organics" container. Do not pour down the sink, as the aromatic ring contributes to high Chemical Oxygen Demand (COD) and may not degrade in municipal water treatment.

  • pH Check: Ensure the waste stream is not extremely acidic (< pH 2) or basic (> pH 12.5) before adding to a communal carboy to prevent unexpected off-gassing.

Scenario C: Contaminated Consumables

Applicability: Weighing boats, pipettes, gloves, and paper towels.[1]

  • Heavily Contaminated (Gross Soil): Treat as solid chemical waste (Scenario A).

  • Trace Contamination: Place in a dedicated "Chemically Contaminated Debris" bin (often a yellow or white bucket with a liner). Do not place in regular municipal trash.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalFlow Start Waste Generation: 3-Amino-3-(2,3-dimethoxyphenyl) propanoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Debris (Gloves/Paper) StateCheck->Debris SolidContainer Wide-Mouth HDPE Jar Solid->SolidContainer SolventCheck Identify Solvent Base Liquid->SolventCheck DebrisBin Chemically Contaminated Debris Bin Debris->DebrisBin SolidDrum Solid Organic Waste Drum SolidContainer->SolidDrum Incineration High-Temperature Incineration SolidDrum->Incineration Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated Aqueous Aqueous Buffer SolventCheck->Aqueous HaloWaste Halogenated Waste Carboy Halogenated->HaloWaste NonHaloWaste Non-Halogenated Waste Carboy NonHalogenated->NonHaloWaste AqWaste Aqueous Chemical Waste (Do NOT Drain Pour) Aqueous->AqWaste HaloWaste->Incineration NonHaloWaste->Incineration AqWaste->Incineration DebrisBin->Incineration

Figure 1: Operational decision tree for segregating beta-amino acid waste streams.

Emergency Procedures (Spill Management)

Even with perfect protocols, accidents happen. This procedure ensures containment.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. If the powder is fine and airborne, use a N95 or P100 particulate respirator.

  • Dry Spill (Powder):

    • Do not sweep vigorously (creates dust).

    • Cover the spill with wet paper towels (dampened with water) to prevent aerosolization.

    • Scoop the wet material into a disposable container.

    • Wash the area with soap and water; collect the rinsate as aqueous chemical waste.

  • Wet Spill (Solution):

    • Absorb with vermiculite, clay, or a universal spill pad.

    • Place saturated absorbents into a heavy-duty plastic bag, seal, and tag as Hazardous Waste (Solid) .

Regulatory Compliance (EPA/RCRA)[7][8]

In the United States, this chemical is not explicitly "P-Listed" (acutely toxic) or "U-Listed" (toxic) under RCRA (40 CFR Part 261). However, it is regulated under the "Cradle-to-Grave" principle.[1]

  • Waste Determination: The generator (you) must determine if the waste exhibits hazardous characteristics.[6][7][8]

  • Characteristic of Ignitability (D001): If the compound is dissolved in a flammable solvent (Flash point < 60°C), the entire mixture is hazardous D001 waste.

  • Generator Status: Ensure your lab's satellite accumulation area (SAA) is inspected weekly. Containers must be "closed except when adding or removing waste."

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • American Chemical Society (ACS). Laboratory Waste Management Guidelines. [Link]

Sources

Comprehensive Safety & Handling Guide: 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Technical Context

3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid (CAS: 742691-70-9 for (R)-isomer; 752198-18-8 for (S)-isomer) is a specialized


-amino acid derivative. Unlike common 

-amino acids,

-amino acids possess an additional carbon atom in the backbone, conferring unique conformational stability and resistance to enzymatic degradation. This compound is frequently employed as a chiral building block in the synthesis of peptidomimetics and small-molecule pharmaceutical candidates targeting neurodegenerative pathways.

Scientific Integrity Note: While specific Safety Data Sheets (SDS) for this precise regioisomer are often generic, its structural analogs (phenylalanine derivatives and other


-amino acids) consistently exhibit irritant properties. Therefore, this guide adopts the Precautionary Principle , categorizing the substance as a potential Irritant (Skin/Eye/Respiratory) to ensure maximum personnel safety.

Hazard Identification & Risk Profile

Based on Structure-Activity Relationship (SAR) analysis and homologous compound data, the following hazard profile is established for laboratory handling.

Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation 2H315 Causes skin irritation.
Serious Eye Damage/Irritation 2AH319 Causes serious eye irritation.
STOT - Single Exposure 3H335 May cause respiratory irritation.

Key Physical Properties:

  • State: Solid powder (White to pale yellow).

  • Melting Point: ~197–201 °C (decomposition).

  • Solubility: Moderate in water; soluble in dilute acid (1N HCl) and base (1N NaOH); sparingly soluble in methanol.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it depends on the scale of operation. The following matrix dictates the required gear based on the quantity handled.

PPE Decision Logic

PPE_Decision_Tree Start Start: Assess Quantity SmallScale < 1 Gram (Analytical/Screening) Start->SmallScale LargeScale > 1 Gram (Prep/Synthesis) Start->LargeScale Gloves1 Gloves: Nitrile (0.11 mm) SmallScale->Gloves1 Gloves2 Gloves: Double Nitrile or Nitrile + Latex LargeScale->Gloves2 Eye1 Eye: Safety Glasses (Side Shields) Gloves1->Eye1 Resp1 Resp: Fume Hood Required (No Mask needed if contained) Eye1->Resp1 Eye2 Eye: Chemical Goggles Gloves2->Eye2 Resp2 Resp: N95/P100 Mask + Fume Hood Eye2->Resp2

Figure 1: PPE Selection Logic based on operational scale. Note that fume hood usage is the primary engineering control for both scales.

Detailed PPE Specifications
ComponentStandard Requirement (Analytical)Enhanced Requirement (Synthesis >1g)Rationale
Hand Protection Nitrile Gloves (min 0.11 mm thickness).Double-gloving (Nitrile over Latex) or extended cuff Nitrile.Prevents transdermal absorption of organic amines.
Eye Protection ANSI Z87.1 Safety Glasses with side shields.Chemical Splash Goggles.[1]Fine powders can bypass side shields; amines are caustic to corneal tissue.
Respiratory Work within a certified chemical fume hood.N95 particulate respirator if working outside hood (not recommended).Prevents inhalation of H335-classified dust.
Body Protection Standard cotton lab coat.Lab coat + Tyvek sleeves or apron.Minimizes clothing contamination.[2][3][4][5]

Operational Handling Procedures

Weighing & Transfer Protocol

Static electricity is a major cause of spillage with dry amino acid powders.

  • Engineering Control: Place the analytical balance inside a balance enclosure or a fume hood with low-flow settings to prevent turbulence.

  • Anti-Static Measures: Use an ionizing bar or anti-static gun on the weighing boat and spatula before contact.

  • Transfer:

    • Do not use metal spatulas if the compound is potentially acidic/corrosive; use high-density polyethylene (HDPE) or PTFE-coated spatulas.

    • Immediately recap the stock container.

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) followed by ethanol. Dry sweeping is prohibited as it aerosolizes the powder.

Solubilization & Reaction Setup

This zwitterionic compound requires specific pH conditions for optimal solubility.

  • Acidic Media: Soluble in 1N HCl (protonation of the amine group).

  • Basic Media: Soluble in 1N NaOH or NaHCO₃ (deprotonation of the carboxylic acid).

  • Organic Solvents: Limited solubility in pure DCM or Hexanes. Moderate solubility in Methanol/DMSO.

Protocol:

  • Add solvent slowly to the solid to prevent "puffing" of powder.

  • Vortex or sonicate for 30-60 seconds.

  • If heating is required to dissolve, use a heating block (max 50°C) rather than an open flame or hot plate to maintain thermal control.

Emergency Response & First Aid

Self-Validating Response System:

  • Eyes: Flush immediately with water for 15 minutes.[3] Validation: If pain persists after 15 mins, seek medical attention.

  • Skin: Wash with soap and water.[2][3] Validation: Check for redness (erythema). If present, consult a physician.

  • Inhalation: Move to fresh air. Validation: If breathing is labored, administer oxygen (trained personnel only).

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.

Disposal & Waste Management

Disposal must comply with local environmental regulations (e.g., RCRA in the US). As an organic amine derivative, it should not be flushed down the drain.[4]

Waste Stream Logic

Waste_Disposal Waste Chemical Waste (Solid or Liquid) Classify Classify: Organic Amine Waste->Classify Container Container: High-Density Polyethylene (HDPE) Classify->Container Label Label: 'Non-Hazardous Organic' or 'Irritant' Container->Label Method Disposal Method: High-Temp Incineration Label->Method

Figure 2: Waste disposal workflow ensuring compliance and safety.[3][6][7]

Step-by-Step Disposal:

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) in the waste container.

  • Labeling: clearly mark the container with the full chemical name. Avoid abbreviations like "Amino Acid Deriv."

  • Final Disposal: The preferred method is thermal incineration equipped with an afterburner and scrubber to neutralize nitrogen oxides (NOx) generated from the amine group.

References

  • PubChem. (2023). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.